Glucosyl beta1-3-galactose
Description
Structure
3D Structure
Properties
CAS No. |
75023-56-2 |
|---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8-,9+,10-,11-,12+/m1/s1 |
InChI Key |
YGEHCIVVZVBCLE-AJARWYCESA-N |
SMILES |
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
Synonyms |
glucosyl beta1-3-galactose solabiose |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis of Glucosyl β1 3 Galactose
Spectroscopic Characterization Techniques
The definitive structural analysis of Glucosyl β1-3-galactose relies on a combination of powerful spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this characterization, each providing unique and complementary information regarding the molecule's connectivity, configuration, and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Glucosyl β1-3-galactose
NMR spectroscopy is an unparalleled tool for determining the detailed structure of carbohydrates like Glucosyl β1-3-galactose in solution. It provides atomic-level information on the identity of the sugar residues, the anomeric configuration, the linkage position, and the molecule's three-dimensional shape and flexibility. springernature.comnih.govacs.org
The primary structure of Glucosyl β1-3-galactose, including the sequence of monosaccharides and the nature of the glycosidic bond, is unequivocally established using a suite of 1D and 2D NMR experiments.
1D ¹H NMR: The one-dimensional proton NMR spectrum provides initial, crucial information. The anomeric region (δ ~4.4–5.5 ppm) is particularly diagnostic. nih.gov The anomeric proton of the β-linked glucose (H-1') typically appears as a doublet with a large coupling constant (³J(H1,H2)) of approximately 7-8 Hz, which confirms its axial orientation and thus the β-anomeric configuration. diva-portal.orgmagritek.com In contrast, an α-anomer would exhibit a much smaller coupling constant (~3-4 Hz). numberanalytics.com
2D Correlation Spectroscopy (COSY & TOCSY): These homonuclear correlation experiments are used to trace the network of proton-proton couplings within each sugar ring. Starting from the well-resolved anomeric proton signal, it is possible to assign all the protons belonging to the glucose residue and, separately, those belonging to the galactose residue. researchgate.net
2D Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of all carbon resonances in the molecule, leveraging the proton assignments from COSY and TOCSY. numberanalytics.com
2D Heteronuclear Multiple Bond Correlation (HMBC): This experiment is key to determining the linkage position. It detects correlations between protons and carbons that are two or three bonds apart. For Glucosyl β1-3-galactose, the definitive correlation is observed between the anomeric proton of the glucose residue (H-1') and the C-3 carbon of the galactose residue (C-3), confirming the β(1→3) linkage. acs.org Additionally, glycosylation causes a characteristic downfield shift (a glycosylation shift) in the ¹³C NMR spectrum for the linked carbon (C-3 of galactose) by approximately 4–10 ppm compared to its position in the free monosaccharide. acs.org
The following table presents typical ¹H and ¹³C chemical shifts for a Gal-β(1→3)-Glc moiety, illustrating the values used in structural confirmation.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Gal-1 (α/β) | 5.22 / 4.65 | 92.8 / 96.7 |
| Gal-2 | 3.55 | 69.2 |
| Gal-3 | 3.85 | 80.7 |
| Gal-4 | 3.92 | 68.8 |
| Gal-5 | 3.78 | 75.5 |
| Gal-6 | 3.75 | 61.5 |
| Glc-1' | 4.55 | 103.5 |
| Glc-2' | 3.30 | 73.8 |
| Glc-3' | 3.50 | 76.0 |
| Glc-4' | 3.45 | 70.1 |
| Glc-5' | 3.42 | 76.2 |
| Glc-6' | 3.80 / 3.95 | 61.2 |
While oligosaccharides are flexible, they exhibit preferred conformations around the glycosidic linkage, which are described by a set of torsion angles (φ and ψ). acs.orgdiva-portal.org The determination of this conformational landscape is achieved by integrating NMR data with computational modeling.
Coupling Constants (³J): Three-bond scalar coupling constants across the glycosidic linkage (e.g., ³J(H1',C3) and ³J(C1',H3)) are dependent on the dihedral angle between the coupled nuclei. By measuring these values and applying Karplus-type equations, which relate the coupling constant to the torsion angle, the preferred values for φ and ψ can be estimated. rsc.orgacs.org
Nuclear Overhauser Effect (NOE): The NOE is a through-space effect that is observed between protons that are close to each other (typically <5 Å), regardless of whether they are connected by chemical bonds. In a 2D NOESY or ROESY experiment, the intensity of a cross-peak between two protons is inversely proportional to the sixth power of the distance between them. For Glucosyl β1-3-galactose, measuring the NOE between the anomeric proton of glucose (H-1') and protons on the galactose ring (such as H-3) provides crucial distance constraints that define the three-dimensional arrangement of the two monosaccharide units relative to each other. mdpi.comacs.org
The combination of multiple coupling constant and NOE-derived distance constraints allows for the construction of a robust 3D model of the disaccharide's average conformation in solution. Molecular dynamics simulations are often used to generate a range of possible conformations, from which theoretical NMR parameters are calculated and compared against experimental data to find the best fit. diva-portal.orgacs.org
1D and 2D NMR Approaches for Linkage and Anomeric Configuration
Vibrational Spectroscopy (FTIR, Raman) for Glycosidic Linkage Fingerprinting
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful, non-destructive tool for characterizing the molecular structure of carbohydrates. These techniques probe the vibrational modes of chemical bonds, providing a unique "fingerprint" of the molecule, including the stereochemistry of the glycosidic linkage. For Glucosyl β1-3-galactose, specific spectral regions are diagnostic for the β(1→3) bond connecting the glucose and galactose units.
In FTIR spectroscopy, the analysis of polysaccharides and their linkages often focuses on the anomeric region (950-700 cm⁻¹) and the "fingerprint" region (1200-950 cm⁻¹), which contains complex vibrations involving C-O and C-C stretching. mdpi.com The β-glycosidic linkage is typically associated with a characteristic absorption band around 890 cm⁻¹. researchgate.net Studies on β(1-3) glucans reveal key vibrational modes that are transferable to the Glucosyl β1-3-galactose linkage. For instance, peaks around 1398 cm⁻¹ can be associated with CH₂ wagging vibrations in β(1–3)glucans, while absorptions at approximately 1074 cm⁻¹ correspond to C-O, C-O-H, and C-O-C deformations and C-C stretching vibrations characteristic of these structures. mdpi.com
Raman spectroscopy offers complementary information. It is particularly sensitive to the skeletal vibrations of the pyranose rings and the glycosidic bond. The C-O-C stretching vibration of the β(1→3) linkage contributes to signals in the 1150-1000 cm⁻¹ range. nih.govresearchgate.net The combination of FTIR and Raman provides a comprehensive vibrational profile, allowing for the unambiguous identification of the linkage type and its local environment. researchgate.net These spectral markers are crucial for analyzing the structure of Glucosyl β1-3-galactose in isolated form and within more complex glycoconjugates.
Table 1: Characteristic Vibrational Frequencies for β(1→3) Glycosidic Linkages This table is a composite based on data from related β(1-3)-linked polysaccharides.
| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| FTIR | ~1398 | CH₂ wagging vibrations in β(1–3)glucans | mdpi.com |
| FTIR | ~1074 | C-O, C-O-H, C-O-C deformation and C-C stretching | mdpi.com |
| FTIR / Raman | ~890 | Anomeric region band characteristic of β-linkages | researchgate.net |
| Raman | 1146-1115 | C-O-C and C-C stretching | nih.gov |
| Raman | ~1362 | CH and/or C-OH vibrations | nih.gov |
Computational Modeling and Molecular Dynamics Simulations
Computational methods are indispensable for exploring the three-dimensional structure and dynamic behavior of disaccharides, which often exhibit significant flexibility.
Conformational Landscape and Flexibility of Glucosyl β1-3-galactose
The flexibility of Glucosyl β1-3-galactose is primarily defined by the rotation around the glycosidic bonds, described by the torsion angles Φ (phi) and Ψ (psi). Molecular dynamics (MD) simulations, often using force fields like OPLS-AA-SEI or GROMOS, are employed to map the conformational energy landscape of the molecule. acs.orgacs.orgresearchgate.net These simulations reveal that while the pyranose rings themselves are relatively rigid, the glycosidic linkage allows for a range of orientations.
Studies on the closely related disaccharide Galβ-(1→3)-Glcβ-OMe show that it can access four distinct conformers in solution. nih.gov The recognition of this sugar by proteins, such as the human lectin galectin-1, involves a process of conformational selection, where the protein binds to a specific, pre-existing shape of the disaccharide—in this case, the syn-Φ/syn-Ψ conformer—which may not be the most populated conformation (global minimum) in the unbound state. nih.gov The relative populations of these conformers are determined by a delicate balance of intramolecular hydrogen bonds and interactions with the solvent. For the related β(1→3) linkage in laminarabiose, simulations show a clear correlation between the conformation around the Ψ angle and the presence of an inter-residue hydrogen bond. acs.org
Table 2: Conformational Properties of β(1→3)-Linked Disaccharides from Computational Studies Data derived from studies on Galβ-(1→3)-Glcβ-OMe and related compounds.
| Property | Description | Key Finding | Reference |
|---|---|---|---|
| Key Torsion Angles | Φ (H1'-C1'-O3-C3) and Ψ (C1'-O3-C3-H3) | Define the relative orientation of the two sugar rings. | acs.orgdalalinstitute.com |
| Major Conformers | Multiple low-energy states exist in solution. | hGal-1 lectin selects a specific syn-Φ/syn-Ψ conformer for binding. | nih.gov |
| Intramolecular H-Bonds | Can form between the two sugar units (e.g., O4 to ring oxygen of the non-reducing residue). | Stabilizes certain conformations, but strength is modulated by solvent. | acs.org |
| Flexibility | Considered more constrained than β(1→6) linkages but more flexible than β(1→2) linkages. | The probability distributions for Φ and Ψ are typically unimodal. | researchgate.net |
Solvent Interactions and Hydration Dynamics
Explicit-solvent molecular dynamics simulations are crucial for understanding how water molecules interact with Glucosyl β1-3-galactose and influence its conformation. acs.org Water does not act merely as a passive medium; it actively participates in shaping the disaccharide's structural preferences by forming a dynamic hydration shell.
X-ray Crystallography and Cryo-Electron Microscopy of Glucosyl β1-3-galactose in Glycoconjugate Contexts
Determining the precise three-dimensional structure of Glucosyl β1-3-galactose when it is part of a larger biological assembly, such as a glycoprotein (B1211001) or a receptor-ligand complex, requires high-resolution imaging techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM). researchgate.netresearchgate.net These methods provide atomic-level detail of the disaccharide's bound conformation and its specific interactions with the aglycone.
X-ray crystallography has been the primary method for obtaining high-resolution structures of proteins bound to carbohydrate ligands. researchgate.net For a lectin or enzyme to be crystallized in complex with Glucosyl β1-3-galactose, the disaccharide is co-crystallized with the protein, and the resulting crystal is diffracted with X-rays. wpmucdn.com The resulting electron density map reveals the precise orientation of the sugar in the binding pocket, detailing the hydrogen bonds, van der Waals forces, and hydrophobic interactions that mediate recognition. While a crystal structure of the free disaccharide may be challenging to obtain, numerous structures of proteins in complex with β-linked galactose or glucose units exist, providing a blueprint for how these sugars are recognized. nih.gov
Cryo-EM has emerged as a revolutionary technique for determining the structures of large, flexible, or heterogeneous macromolecular complexes that are often intractable by crystallography. researchgate.net A recent cryo-EM structure of the β-1,3-glucan synthase FKS1-Rho1 complex, for example, provides insight into the machinery that synthesizes polymers with this specific linkage. nih.gov As resolution continues to improve, cryo-EM is becoming increasingly capable of visualizing not just the protein backbone but also the detailed conformations of attached glycan chains, including moieties like Glucosyl β1-3-galactose, within their native protein context. researchgate.netlshtm.ac.uk
Table 3: Examples of Structural Studies of Glycoconjugates with β1-3 Linkages
| Complex | Technique | Key Insight | Reference |
|---|---|---|---|
| Human Galectin-1 with Galβ-(1→3)-Glcβ-OMe | NMR, Docking, MD Simulations | Revealed conformational selection of a specific syn-Ψ conformer upon binding. | nih.gov |
| β-1,3-glucan synthase (FKS1-Rho1) | Cryo-EM | Provided the structure of the enzyme responsible for synthesizing β-1,3-glucan polymers. | nih.gov |
| Heavily glycosylated mastigoneme | Cryo-EM | Achieved 2.3-2.5 Å resolution, enabling detailed analysis of glycan packing and novel linkages. | researchgate.net |
| Salmonella typhimurium glucose/galactose receptor | X-ray Crystallography | Demonstrated specific recognition of a β-D-galactopyranoside derivative in a protein binding site. | nih.gov |
Biosynthesis and Enzymatic Machinery of Glucosyl β1 3 Galactose
Identification and Characterization of β1-3-Glucosyltransferases
β1,3-glucosyltransferases (β3Glc-T) are part of the larger glycosyltransferase family, which are enzymes responsible for the synthesis of glycosidic linkages. nih.govuniprot.org These enzymes play a fundamental role in building the complex carbohydrate structures found on cell surfaces and secreted proteins. The specific enzyme responsible for synthesizing the Glucosyl β1-3-galactose structure is a β-1,3-glucosyltransferase that transfers glucose from a donor molecule, typically UDP-glucose, to a galactose residue on an acceptor molecule. uniprot.org
The identification and characterization of β1-3-glucosyltransferases have been advanced through molecular cloning and recombinant expression techniques. For instance, a unique β1,3-galactosyltransferase (GALT1) involved in the synthesis of Lewis a structures in Arabidopsis thaliana was identified using expression cloning. nih.gov Recombinant GALT1 protein produced in insect cells demonstrated the ability to transfer β1,3-linked galactose residues to various N-glycan acceptor substrates. nih.gov
Similarly, the purification and characterization of glycolipid: B-galactosyltransferases from embryonic chicken brain have been reported. bibliotekanauki.pl During this process, a β1-4galactosyltransferase was co-solubilized and separated. bibliotekanauki.pl Polyclonal antibodies raised against the purified β1,3-galactosyltransferase (GalT-3) were instrumental for immunoscreening a cDNA expression library to clone the corresponding gene. bibliotekanauki.pl
The expression of recombinant glycosyltransferases can be achieved in various systems, including bacterial cells like E. coli and eukaryotic systems such as insect cells (e.g., Sf9 and High Five cells) and human cell lines (e.g., HeLa cells). nih.govbiorxiv.org Purification of these enzymes often involves chromatographic techniques like ion exchange and affinity chromatography. bibliotekanauki.plnih.gov For example, the purification of β4GalT7 has been accomplished using sequential DEAE/Amberlite and S-Sepharose chromatography. nih.gov
β1-3-Glucosyltransferases exhibit specificity for both the donor and acceptor substrates. The primary donor substrate for these enzymes is typically a nucleotide-activated sugar, such as UDP-glucose. uniprot.org
The acceptor specificity can be quite broad. For example, the human β1,3-galactosyltransferase 5 (β3GalT5) can transfer galactose to glycans with terminal N-acetylglucosamine (GlcNAc), galactose (Gal), or N-acetylgalactosamine (GalNAc). acs.orgacs.org Studies have shown that β3GalT5 displays robust activity towards various disaccharides, including Man-β1,6-Man and GlcNAc-β1,3-GalNAc-α-Thr, in addition to globo- and lacto-series glycans. acs.org The enzyme's ability to accommodate different acceptor substrates is attributed to the flexibility of its active site. acs.orgacs.org
In contrast, some glycosyltransferases have more stringent acceptor requirements. For instance, the α1,3-galactosyltransferase (α3GalT) specifically recognizes non-fucosylated N-acetyllactosamine (LacNAc) acceptors. embopress.org Structural studies have identified key amino acid residues, such as tryptophan residues within the catalytic pocket, that are critical for this specific recognition. embopress.org
The following table summarizes the acceptor specificities of some relevant glycosyltransferases:
| Enzyme | Acceptor Substrates | Linkage Formed |
| β1,3-Glucosyltransferase (general) | Galactose-containing glycans | β1-3 |
| Human β3GalT5 | Terminal GlcNAc, Gal, GalNAc | β1-3 |
| H. pylori β1,3-N-acetylglucosaminyltransferase | Type 1, 2, 3, and 4 galactoside motifs | β1-3 |
| α1,3-Galactosyltransferase | N-acetyllactosamine (LacNAc) | α1-3 |
This table provides a simplified overview of acceptor specificities. The actual range of accepted substrates can be broader and is subject to ongoing research.
The catalytic activity of glycosyltransferases is often analyzed through kinetic studies to determine parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.
For example, kinetic analysis of a β1,3-N-acetylglucosaminyltransferase from Helicobacter pylori revealed its efficiency with different acceptor substrates. nih.gov The enzyme showed the highest kinetic efficiency with a type 2 LacNAc acceptor. nih.gov Similarly, studies on pig colon β3-N-acetylglucosaminyltransferase determined the apparent Km values for various acceptor substrates, including GalNAc-α-phenyl and GalNAc-α-benzyl. nih.gov
The catalytic mechanism of many glycosyltransferases follows a sequential Bi-Bi mechanism, where the enzyme first binds the donor substrate, followed by the acceptor substrate. frontiersin.orgjst.go.jp The transfer of the sugar moiety then occurs, leading to the formation of the glycosidic bond. Structural studies of human B3GNT2, a β1,3-N-acetylglucosaminyltransferase, have provided detailed insights into this sequential mechanism and identified critical residues involved in substrate recognition and catalysis. nih.gov
The reaction is highly specific and involves the precise alignment of the donor and acceptor molecules within the enzyme's active site, often stabilized by hydrogen bonds and other non-covalent interactions. frontiersin.org X-ray crystallography studies of enzymes like human β3GalT5 have captured snapshots of the enzyme in complex with donor and acceptor analogs, revealing the key interactions that govern the glycosylation process. acs.orgacs.org
The following table presents some reported kinetic parameters for relevant glycosyltransferases:
| Enzyme | Substrate | Km (mM) | Vmax (nmol h⁻¹ mg⁻¹) |
| Pig Colon β3-GlcNAc-transferase | GalNAc-α-phenyl | 5 | 59 |
| Pig Colon β3-GlcNAc-transferase | GalNAc-α-benzyl | 2 | 62 |
| Human β3GalT5 | GlcNAc-β1,3-GalNAc-Thr | 0.75 | Not Reported |
| H. pylori β3GlcNAcT | LacNAc-sp1 (A1) | Not Reported | 1 U/mL* |
*Vmax reported as activity units per milliliter of enzyme solution. nih.gov
Substrate Specificity and Donor/Acceptor Recognition
Regulation of Glucosyl β1-3-galactose Biosynthesis
The biosynthesis of Glucosyl β1-3-galactose is a tightly regulated process, ensuring that the correct carbohydrate structures are synthesized at the appropriate time and location within the cell. This regulation occurs at multiple levels, from the expression of the glycosyltransferase genes to post-translational modifications of the enzymes themselves.
The expression of glycosyltransferase genes is a key regulatory point in the biosynthesis of glycoconjugates. The B3GALT1 gene, for example, encodes a beta-1,3-galactosyltransferase and is a member of the beta-1,3-galactosyltransferase (beta3GalT) gene family. genecards.org This gene family encodes type II membrane-bound glycoproteins with diverse enzymatic functions. genecards.org The expression of these genes can be tissue-specific and developmentally regulated. researchgate.net For instance, a survey in rats showed that UDP-galactose: N-acetylglucosamine 3 beta-galactosyltransferase activity was readily detectable only in the intestine. nih.gov
Transcriptional control mechanisms play a crucial role in modulating the levels of glycosyltransferase expression in response to various cellular signals and developmental cues. These mechanisms can involve transcription factors that bind to specific regulatory elements in the promoter regions of the glycosyltransferase genes, thereby activating or repressing their transcription.
After translation, glycosyltransferases can undergo various post-translational modifications that can influence their activity, stability, and localization. N-glycosylation, the attachment of oligosaccharide chains to asparagine residues, is a common modification for proteins that pass through the endoplasmic reticulum and Golgi apparatus, where most glycosyltransferases reside. mdpi.com The proper folding and trafficking of these enzymes can be dependent on their glycosylation status. merckmillipore.com
Furthermore, the formation of homo- and heterodimeric complexes between glycosyltransferases within the Golgi apparatus can also regulate their function. mdpi.com For example, in plants, the cis/medial-Golgi-localized alpha-mannosidase I and β1,2-N-acetylglucosaminyltransferase I interact to form a heterodimer. mdpi.com These protein-protein interactions can be essential for the proper localization and catalytic activity of the enzymes involved in glycan biosynthesis.
Gene Expression and Transcriptional Control of Glycosyltransferases
Cellular Localization and Compartmentation of Biosynthetic Pathways
The synthesis of complex carbohydrates, or glycans, is a highly compartmentalized process within the cell, primarily occurring in the endoplasmic reticulum (ER) and the Golgi apparatus. Glycosyltransferases, the enzymes responsible for attaching sugar moieties to proteins and lipids, are strategically located within the cisternae of these organelles to ensure the sequential and orderly assembly of glycan structures.
In eukaryotes, galactosyltransferases are predominantly found in the Golgi apparatus. uniprot.orgresearchgate.net For instance, in plants, the glycosylation of arabinogalactan (B145846) proteins (AGPs) is initiated in the ER and further elaborated in the Golgi apparatus by specialized glycosyltransferases (GTs). nih.gov The enzymes responsible for synthesizing the β-1,3-galactan backbone of these AGPs belong to the Glycosyltransferase Family 31 (GT31) and are localized to the Golgi. nih.govoup.com
Specifically, the Arabidopsis thaliana enzyme GALT1, a β1,3-galactosyltransferase involved in creating Lewis a structures on N-glycans, has been shown to reside exclusively within the Golgi apparatus. nih.gov This localization is consistent with its function in modifying complex N-glycans as they traffic through the secretory pathway. nih.gov Similarly, human β-1,3-galactosyltransferase 5 (β3GalT5), a key enzyme in the synthesis of various glycans, is also a Golgi-resident protein. uniprot.org
While the Golgi is the primary site for galactosylation, some glycosylation activities have been detected in other cellular compartments. For example, the human enzyme beta-1,3-glucosyltransferase (B3GLCT), which transfers glucose to a fucose residue, is located in the endoplasmic reticulum membrane. sigmaaldrich.com This highlights that the cellular location of a glycosyltransferase is tightly linked to its specific substrate and the biosynthetic pathway it participates in. The transport of the necessary activated sugar donors, such as UDP-galactose, from the cytosol into the lumen of the Golgi is mediated by specific transporter proteins, ensuring a ready supply for the glycosyltransferases. researchgate.net
Table 1: Cellular Localization of Related Glycosyltransferases
| Enzyme/Process | Organism/System | Cellular Compartment | Function | Citation |
|---|---|---|---|---|
| β1,3-Galactosyltransferases (general) | Eukaryotes | Golgi Apparatus | Formation of various glycoconjugates | uniprot.orgresearchgate.net |
| GALT1 (β1,3-galactosyltransferase) | Arabidopsis thaliana | Golgi Apparatus | Synthesis of Lewis a structures on N-glycans | nih.gov |
| B3GALT5 (Beta-1,3-galactosyltransferase 5) | Homo sapiens | Golgi Apparatus | Biosynthesis of glycans on glycoproteins and glycolipids | uniprot.org |
| B3GLCT (Beta-1,3-glucosyltransferase) | Homo sapiens | Endoplasmic Reticulum | Transfers glucose to O-linked fucose on proteins | sigmaaldrich.com |
| AGP Glycosylation | Plants | Endoplasmic Reticulum, Golgi Apparatus | Synthesis of arabinogalactan proteins | nih.gov |
In vitro Reconstitution of Glucosyl β1-3-galactose Synthesis Pathways
The in vitro reconstitution of biosynthetic pathways is a powerful technique that allows researchers to study enzymatic reactions in a controlled environment, free from the complexity of the cellular milieu. This approach typically involves purified enzymes and the requisite substrates to synthesize a desired product. sigmaaldrich.com While no specific studies detailing the in vitro reconstitution of Glucosyl β1-3-galactose synthesis have been identified, the general principles and methodologies for such a process are well-established through work on other glycosyltransferases.
A hypothetical in vitro synthesis of Glucosyl β1-3-galactose would require the following core components:
A specific β1,3-glucosyltransferase: The key component would be a purified, active enzyme capable of transferring glucose to the 3-hydroxyl group of a galactose acceptor.
An activated sugar donor: The source of the glucose molecule would be an activated sugar nucleotide, most commonly UDP-glucose (UDP-Glc).
An acceptor substrate: The molecule to which glucose is attached, in this case, D-galactose or a galactose-terminated glycoconjugate.
Reaction Buffer and Cofactors: An optimized buffer system to maintain pH and ionic strength, often supplemented with divalent cations like Manganese (Mn²⁺), which are required cofactors for many glycosyltransferases. uniprot.org
Numerous studies have successfully used this approach for the synthesis of other oligosaccharides. For example, recombinant α(1→3)galactosyltransferase has been used for the preparative-scale synthesis of α-Gal epitopes by transferring galactose from UDP-galactose to various lactose-based acceptors. sigmaaldrich.com Similarly, the biosynthesis of galactosyl-β1,3-N-acetylglucosamine has been demonstrated in vitro using membrane preparations from pig trachea which contained the active galactosyltransferase. qmul.ac.uk
More advanced cell-free synthetic biology platforms allow for the modular construction of entire glycosylation pathways in vitro. frontiersin.org These systems can involve multiple enzymes, such as those for regenerating the nucleotide sugar donor, to improve yields and efficiency. For instance, a method for the large-scale enzymatic synthesis of oligosaccharides combines the action of a galactosyltransferase with a set of enzymes that regenerate UDP-galactose in the same reaction mixture. google.com This multi-enzyme, one-pot reaction strategy avoids the costly addition of stoichiometric amounts of the sugar nucleotide and drives the reaction towards product formation. sigmaaldrich.com
The successful in vitro synthesis of a specific disaccharide like Glucosyl β1-3-galactose is therefore contingent on the initial discovery and characterization of the specific glucosyltransferase that catalyzes its formation in nature.
Table 2: Components for a Hypothetical In Vitro Synthesis of Glucosyl β1-3-galactose
| Component | Type | Specific Example/Requirement | Purpose |
|---|---|---|---|
| Enzyme | Glycosyltransferase | A purified, active UDP-glucose:galactose β-1,3-glucosyltransferase | To catalyze the formation of the β1-3 glycosidic bond |
| Donor Substrate | Activated Sugar | UDP-glucose (UDP-Glc) | Provides the glucose moiety for transfer |
| Acceptor Substrate | Monosaccharide/Glycan | D-galactose or a galactose-terminated molecule | The substrate to which glucose is attached |
| Cofactor | Divalent Cation | Manganese (Mn²⁺) | Often required for glycosyltransferase activity |
| Buffer System | Aqueous Solution | Optimized pH and ionic strength (e.g., Tris-HCl, MES) | Maintain enzyme stability and activity |
Metabolic Pathways and Enzymatic Degradation of Glucosyl β1 3 Galactose
Glycoside Hydrolases Involved in Glucosyl β1-3-galactose Cleavage
The enzymatic cleavage of Glucosyl β1-3-galactose is primarily carried out by β-glucosidases and β-galactosidases. These enzymes exhibit specificity for the β1-3 linkage, distinguishing them from other glycosidases that target different linkages like β1-4 or β1-6.
Several glycoside hydrolase (GH) families contain enzymes with the ability to hydrolyze β1-3 glycosidic bonds. Fungal β-glucosidases with broad substrate specificity can hydrolyze a variety of linkages, including β1-3, β1-4, and β1-6. asm.orguniroma1.it For instance, a highly glucose-tolerant β-glucosidase (HGT-BG) from Aspergillus oryzae effectively hydrolyzes (1→3)- and (1→6)-β-glucosidic linkages. asm.org Similarly, certain plant β-glucan endohydrolases are specialized in breaking down 1,3-β-D-glucosidic linkages in β-D-glucans. ebi.ac.uk
β-Galactosidases are also key players in the degradation of glycans containing β1-3 linked galactose. Enzymes belonging to the GH35 family, found in bacteria, fungi, plants, and animals, can hydrolyze terminal non-reducing β-D-galactose residues connected by β1-3, β1-4, or β1-6 linkages. cazypedia.org A notable example is the BgaC protein from Streptococcus pneumoniae, which is a β-galactosidase with high specificity for the Galβ1-3GlcNAc moiety. asm.org This enzyme demonstrates a much greater efficiency for cleaving the β1-3 bond compared to the β1-4 bond. asm.org Additionally, β-galactosidases from Bifidobacterium species show a preference for forming β(1→3) linkages during transglycosylation reactions, indicating their affinity for this particular bond type. csic.es Some cold-active β-galactosidases from psychrophilic bacteria like Arthrobacter sp. B7 are also known to be specific for both β(1-4) and β(1-3) glycosidic bonds. mdpi.comnih.gov
Table 1: Examples of Glycoside Hydrolases with β1-3 Linkage Specificity
The structural basis for the substrate specificity of glycoside hydrolases lies in the architecture of their active sites. For instance, plant β-glucanases possess an alpha/beta barrel fold with a distinct cleft that houses the active site. ebi.ac.uk Variations in amino acid residues along this substrate-binding cleft are responsible for differing substrate specificities between closely related enzymes. ebi.ac.uk
In the GH128 family, which includes enzymes active on β-1,3-glucans, the structure features a versatile (α/β)-barrel scaffold. researchgate.net Substrate binding can occur through a "hydrophobic knuckle" that complements the curved shape of β-1,3-glucans. researchgate.net Fungal GH81 endo-β-1,3-glucanases recognize the triple-helical structure of β-1,3-glucan, with a specific ligand-binding motif (β31-β32) playing a key role. nih.gov
For GH3 β-glucosidases, the residues that recognize the non-reducing end glucoside are highly conserved. plos.org However, the sites that recognize other parts of the substrate show significant diversity, leading to a wide range of specificities. plos.org In the case of Lin1840r, a β-glucosidase from Listeria innocua, Arg572 is crucial for substrate selectivity by forming multiple hydrogen bonds with the substrate at subsite +1. plos.org
Glycoside hydrolases typically employ a general acid/base catalysis mechanism to cleave the glycosidic bond. This can occur through one of two main pathways: a retaining mechanism or an inverting mechanism.
The retaining mechanism is a two-step process involving a double displacement. uniroma1.itebi.ac.uk
Glycosylation : A catalytic nucleophile (often a glutamate (B1630785) or aspartate residue) attacks the anomeric carbon, while a general acid catalyst protonates the glycosidic oxygen. This leads to the formation of a covalent glycosyl-enzyme intermediate. ebi.ac.uknih.gov
Deglycosylation : The general acid catalyst, now acting as a general base, activates a water molecule, which then hydrolyzes the intermediate, releasing the sugar and regenerating the active site. ebi.ac.uk This mechanism is utilized by β-glucosidases in GH families 1 and 3, and β-galactosidases in GH families 1, 2, 35, and 42. uniroma1.itnih.govresearchgate.net In GH1 β-glucosidases, two glutamic acid residues serve as the nucleophile and the acid/base catalyst. uniroma1.itnih.gov In GH3 β-glucosidases, the nucleophile is typically a conserved aspartate residue. uniroma1.it
The inverting mechanism is a single-step reaction. A general base catalyst activates a water molecule, which then performs a nucleophilic attack on the anomeric carbon, while a general acid catalyst protonates the leaving group. uniroma1.itnih.gov This mechanism is characteristic of β-glucosidases in GH family 9. uniroma1.itnih.gov Fungal GH81 endo-β-1,3-glucanases also use an inverting mechanism, with Asp475 and Glu557 acting as the general acid and base catalysts, respectively. nih.gov
Structural Biology of Degrading Enzymes
Role of Glucosyl β1-3-galactose in Broader Carbohydrate Metabolism (Non-Clinical)
In the broader context of non-clinical carbohydrate metabolism, Glucosyl β1-3-galactose and the β-1,3-glucan structures it is part of, play significant roles in various biological systems. In fungi, β-1,3-glucan is a major component of the cell wall, providing structural rigidity. nih.gov Enzymes that degrade these structures, such as β-1,3-glucanases, are vital for fungal cell wall remodeling. nih.gov In plants, β-glucans are involved in processes like cell wall hydrolysis during seed germination and as a defense mechanism against fungal pathogens. ebi.ac.uk
The degradation of complex polysaccharides like xyloglucan (B1166014) in bacteria such as Thermotoga maritima involves the action of multiple glycoside hydrolases. nih.gov After initial breakdown by xyloglucanases, the resulting oligosaccharides are further degraded by enzymes including β-galactosidases. nih.gov The ability to utilize such glycans provides a competitive advantage to gut bacteria. frontiersin.org
Microbial Pathways for Glucosyl β1-3-galactose Utilization
Microorganisms, particularly those in the human gut, have evolved sophisticated pathways to utilize a wide array of dietary and host-derived glycans. The utilization of glycans containing β1-3 linkages is often orchestrated by polysaccharide utilization loci (PULs), which are clusters of genes encoding the necessary enzymes and transporters. asm.org
For example, human gut Bacteroides species have homologous PULs that target dietary β(1,3)-glucans. asm.org These PULs exhibit a surprising diversity in the substrate specificity of their glycosidases and glycan-binding proteins, allowing different bacterial taxa to specialize in utilizing specific β(1,3)-glucan structures. asm.org
In Bifidobacterium species, the metabolism of lacto-N-biose (LNB), which contains a Galβ1-3GlcNAc structure, involves a specific phosphorylase. frontiersin.org This enzyme, 1,3-β-galactosyl-N-acetylhexosamine phosphorylase, cleaves the β-glycosidic linkage of LNB through phosphorolysis, yielding galactose-1-phosphate and N-acetylglucosamine. frontiersin.org This pathway highlights a direct route for incorporating the sugar components into central metabolism.
The degradation of galactan in Bacillus subtilis is proposed to involve an operon (cycB-ganPQAB) that encodes enzymes for breaking down the polysaccharide into smaller units, which are then transported into the cell and further metabolized. asm.org
Degradation Products and Their Subsequent Fates in Model Systems
The primary degradation products of the enzymatic cleavage of Glucosyl β1-3-galactose are its constituent monosaccharides: glucose and galactose .
Once released, these monosaccharides are funneled into central metabolic pathways.
Glucose is a universal fuel source for most organisms and typically enters glycolysis to be converted into pyruvate, generating ATP and precursor metabolites for various biosynthetic processes.
Galactose is generally converted to glucose-6-phosphate via the Leloir pathway before it can enter glycolysis. asm.orgcsic.es This pathway involves the sequential action of galactokinase (GalK), galactose-1-phosphate uridylyltransferase (GalT), and UDP-galactose 4-epimerase (GalE). asm.org
In some bacteria, the degradation products can also serve as substrates for other enzymatic reactions. For instance, β-galactosidases can exhibit transglycosylation activity, where the galactose moiety is transferred to another acceptor molecule instead of water. csic.estandfonline.com This can lead to the synthesis of various galactooligosaccharides (GOS), such as 3'-galactosyl-lactose, which has a β(1→3) linkage. csic.esnih.gov These newly synthesized oligosaccharides can then be utilized by the same or other microorganisms.
In the context of biofilm formation in Bacillus subtilis, galactose metabolism is crucial. asm.org The intermediate UDP-galactose from the Leloir pathway can be shunted towards the synthesis of the exopolysaccharide (EPS) component of the biofilm matrix. asm.org This demonstrates a direct link between the degradation of galactose-containing compounds and the formation of complex multicellular structures.
Table 2: Compound Names Mentioned in the Article
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Biological Occurrence and Physiological Roles of Glucosyl β1 3 Galactose Non Clinical
Distribution in Diverse Biological Systems
Glucosyl β1-3-galactose in Plant Glycans and Cell Walls
In the intricate architecture of plant cell walls, the glucosyl β1-3-galactose linkage is a key component of various glycans. Notably, it is an integral part of the Lewis A epitope, a trisaccharide structure found on some complex N-glycans of plant glycoproteins. frontiersin.orgresearchgate.net This epitope consists of a terminal N-acetylglucosamine (GlcNAc) to which β1,3-galactose and α1,4-fucose are attached. frontiersin.org The biosynthesis of the Lewis A structure is a sequential process occurring in the trans-Golgi, initiated by the attachment of a galactose residue by a β1,3-galactosyltransferase (GALT1). frontiersin.org
Furthermore, the β1,3-galactan backbone is a primary feature of arabinogalactan (B145846) proteins (AGPs), a diverse class of heavily glycosylated proteins associated with the cell surface and cell wall. biorxiv.orgnih.govfrontiersin.org These proteins are implicated in numerous aspects of plant growth and development. The AGP glycans are synthesized in the Golgi apparatus and are characterized by a β-1,3 linked galactan backbone which can be decorated with β-1,6 linked side chains containing galactose, arabinose, and other sugars. frontiersin.org The precise structure of these arabinogalactan chains can vary significantly between and even within plant species, which is crucial for their functional activities. frontiersin.org
Table 1: Occurrence of Glucosyl β1-3-galactose in Plant Structures
| Plant Structure/Molecule | Specific Location/Context | Associated Sugars/Linkages |
|---|---|---|
| N-Glycans | Lewis A epitope on complex N-glycans | β1,3-galactose linked to GlcNAc, with α1,4-fucose |
Glucosyl β1-3-galactose as a Component of Microbial Exopolysaccharides and Glycoconjugates
Microbial exopolysaccharides (EPS) are high-molecular-weight polymers that are secreted by microorganisms into their surrounding environment. These molecules play crucial roles in microbial life, including adhesion, biofilm formation, and protection against environmental stresses. The glucosyl β1-3-galactose linkage is a recurring structural motif in the EPS of various bacteria.
For instance, certain strains of Rhizobium produce EPS with repeating units that include glucosyl and galactosyl residues connected by β-1,3 and β-1,4 glycosidic bonds. cabidigitallibrary.org In some cases, the EPS consists of alternating units of glucose and galactose with α-1,3 and β-1,3 linkages. cabidigitallibrary.org Similarly, the exopolysaccharide of Acinetobacter baumannii strain 54149 features a backbone of N-acetyl-D-galactosamine β-1,3 linked with D-galactose. ebi.ac.uk
Lactic acid bacteria, such as Pediococcus and Streptococcus, are known to produce β-D-glucans, which are composed of glucose molecules linked at the β-1,3 position, often with β-1,2 branching. mdpi.com While not a direct instance of glucosyl β1-3-galactose, the prevalence of the β-1,3 linkage in microbial polysaccharides highlights its structural significance. Bacteria synthesize a vast array of glycoconjugates, including capsular polysaccharides (CPS) and glycoproteins, where such linkages are fundamental to the assembly of their complex carbohydrate structures. nih.gov
Table 2: Examples of Microbial Exopolysaccharides Containing β1-3 Linkages
| Microorganism | Polysaccharide Type | Key Linkages | Monomer Composition |
|---|---|---|---|
| Rhizobium sp. | Exopolysaccharide (EPS) | β-1,3, β-1,4 | D-glucose, D-galactose, D-glucuronic acid |
| Acinetobacter baumannii 54149 | Exopolysaccharide (EPS) | β-1,3 | N-acetyl-D-galactosamine, D-galactose, D-glucose |
Occurrence in Invertebrate Glycans and Lower Eukaryotes
The glucosyl β1-3-galactose linkage is also present in the glycans of invertebrates and lower eukaryotes, indicating its ancient evolutionary origins. In these organisms, it is found in various glycoconjugates, contributing to their structural diversity and biological functions.
In invertebrates such as insects, mollusks, and nematodes, the terminal N-acetylglucosamine residues on N-glycans can be elongated by β1,3-galactose. cambridge.org This modification is observed in both free-living and parasitic species. cambridge.org For example, in the freshwater snail Biomphalaria glabrata, a core 1 β-1,3-galactosyltransferase has been identified, which is responsible for synthesizing the core 1 mucin-type O-glycan by transferring galactose to a GalNAc residue. researchgate.net
In lower eukaryotes like the protozoan parasite Leishmania major, the glucosyl β1-3-galactose linkage is found in glycoinositolphospholipids (GIPLs). oup.com These molecules are major components of the parasite's cell surface. The structure of some GIPLs in Leishmania includes galactose residues in β1,3-linkage within the glycan portion. oup.com The presence of such structures is not limited to parasitic protozoa, as galactofuranose (Galf), a furanose form of galactose, is also found in β1,3-linkages within the galactomannan (B225805) of fungi like Aspergillus. oup.com
Glucosyl β1-3-galactose as a Specific Glycan Motif in Macromolecules
Integration into Glycolipids and Glycoproteins
The glucosyl β1-3-galactose motif is a building block for more complex glycans that are attached to lipids and proteins, forming glycolipids and glycoproteins, respectively. These glycoconjugates are ubiquitous in nature and are involved in a myriad of biological processes.
In mammals, galactosyltransferases are responsible for synthesizing the carbohydrate portions of glycoproteins and glycolipids. researchgate.net These enzymes catalyze the transfer of galactose to various acceptor molecules, forming linkages such as β1-3. researchgate.net For instance, the O-linked glycans of some glycoproteins are initiated by the attachment of a Gal(β1,3)GalNAc disaccharide to a serine or threonine residue of the protein. libretexts.org
In insects like Drosophila melanogaster, β1,3 glycosyltransferases are involved in the synthesis of glycosphingolipids. uzh.ch These enzymes can elongate the sugar chains of glycolipids, contributing to the formation of complex structures. The modification of proteins and lipids with glycans containing the glucosyl β1-3-galactose unit is a widespread mechanism for generating structural and functional diversity in macromolecules.
Presence in Oligosaccharides and Polysaccharide Chains
Beyond its role as a disaccharide unit, glucosyl β1-3-galactose can be part of longer oligosaccharide and polysaccharide chains. units.it These chains can be either linear or branched and are found in a variety of biological contexts.
In plants, the β-1,3-galactan backbone of AGPs is a prime example of a polysaccharide chain built upon this linkage. frontiersin.org These backbones can be of varying lengths and are further decorated with side chains. nih.gov In microbes, exopolysaccharides often consist of repeating units that include the glucosyl β1-3-galactose motif, leading to the formation of long polysaccharide chains. cabidigitallibrary.org
Oligosaccharides containing this linkage can also exist as free molecules or be released from the degradation of larger polysaccharides. researchgate.net For example, β-oligosaccharides derived from the degradation of β-glucans have been studied for their biological activities. mdpi.com The presence of the glucosyl β1-3-galactose linkage in both short oligosaccharides and long polysaccharides underscores its versatility as a structural element in carbohydrate chemistry. nih.govcambridge.org
Contribution to Structural Integrity and Assembly of Biomolecular Complexes
The disaccharide Glucosyl β1-3-galactose, as a component of larger polysaccharides and glycoconjugates, plays a significant role in the architecture and stability of essential biological structures across different life domains, including fungi, plants, and bacteria. Its contribution stems from its presence within complex glycan chains that are fundamental to the integrity of cell walls and extracellular matrices.
In bacteria, galactose metabolism is directly linked to the formation of biofilms, which are complex communities of microorganisms encased in a self-produced extracellular matrix. nih.gov In Bacillus subtilis, the production of the exopolysaccharide (EPS) component of the biofilm matrix is dependent on enzymes from the galactose utilization pathway. nih.gov This suggests that galactose, and by extension, galactose-containing oligosaccharides, are incorporated into the EPS. The EPS matrix is the primary structural component of the biofilm, providing physical stability and protection to the bacterial community. Therefore, the synthesis of galactose-containing polymers is integral to the structural integrity of the biofilm complex. nih.gov
Table 1: Role of β1-3-Galactose Linkages in Biomolecular Structural Integrity
| Biomolecular Complex | Organism/Domain | Structural Role | Key Findings |
| Fungal Cell Wall | Fungi (e.g., Aspergillus fumigatus) | Covalently cross-links galactomannan to the core β-1,3-glucan scaffold, ensuring cell wall integrity. nih.govmdpi.com | Disruption of this linkage results in defective fungal growth and morphology. mdpi.com |
| Arabinogalactan Proteins (AGPs) | Plants (e.g., Arabidopsis) | Forms the β-1,3-galactan backbone of the extensive glycan portion of AGPs within the cell wall matrix. nih.govoup.com | Defects in the synthesis of this backbone impair cell expansion and plant development. nih.gov |
| Biofilm Exopolysaccharide (EPS) | Bacteria (e.g., Bacillus subtilis) | Serves as a constituent of the EPS matrix, which provides the structural framework for the biofilm. nih.gov | Galactose metabolism is essential for EPS production and, consequently, for biofilm formation. nih.gov |
Role in Host-Microbe Interactions (Non-Clinical Context)
Glycans containing Glucosyl β1-3-galactose and related structures are pivotal in the molecular dialogue between microbes and their hosts, mediating processes from recognition and adhesion to evasion of host defenses. These interactions are fundamental in both pathogenic and symbiotic relationships.
Microbial surfaces are decorated with a variety of glycans, known as microbe-associated molecular patterns (MAMPs), which can be recognized by host immune systems. mdpi.commdpi.com In fungi, cell wall polysaccharides like β-1,3-glucan can be detected by host receptors, triggering a defense response. mdpi.comoup.com Since galactose-containing polymers are often linked to this glucan core, they form part of the molecular signature presented to the host. mdpi.com To counteract this, some pathogenic fungi have evolved strategies to mask these immunogenic layers; for instance, Aspergillus fumigatus uses an outer layer of α-1,3-glucan to hide the underlying β-1,3-glucan from the host immune system. mdpi.com
The attachment of microbes to host cells is often the first step in colonization or infection and is frequently mediated by glycan interactions. nih.gov Bacterial lectins, which are carbohydrate-binding proteins, can recognize specific sugar residues, including galactose, on the surface of host cells, facilitating adhesion. nih.govucsd.edu For example, the bacterium Pseudomonas aeruginosa uses a galactose-binding lectin (LecA) to attach to epithelial cells. nih.govucsd.edu Conversely, hosts can produce their own lectins to bind to microbial carbohydrates as a defense mechanism. oup.com
In the context of the gut microbiome, specific carbohydrate structures act as prebiotics, promoting the growth of beneficial bacteria. Human milk oligosaccharides (HMOs), which include structures with β-1,3-linked galactose like lacto-N-biose (Gal-β-1,3-GlcNAc), are not digested by the infant but serve as nutrients for gut microbes such as Bifidobacterium. biorxiv.orgacs.org These glycans can also act as soluble decoy receptors, preventing pathogens from binding to the gut lining. acs.org This highlights the role of specific glycosidic linkages in shaping a healthy gut microbial community and providing passive protection.
The formation of biofilms is also a critical aspect of how microbes interact with host surfaces, including plant roots. nih.gov The ability of Bacillus subtilis to form robust biofilms is tied to its capacity to synthesize a galactose-containing exopolysaccharide. nih.gov This biofilm matrix facilitates the colonization of plant roots, a key non-clinical host-microbe interaction in the soil environment. nih.gov
Table 2: Role of Galactose-Containing Glycans in Non-Clinical Host-Microbe Interactions
| Type of Interaction | Organisms Involved | Role of Galactose-Containing Glycan | Key Findings |
| Host Recognition | Fungi / Plants & Animals | Fungal cell wall β-1,3-glucans and associated galactans act as MAMPs recognized by host immune receptors. mdpi.comoup.com | Some fungi conceal these glycans to evade host detection. mdpi.com |
| Microbial Adhesion | Bacteria / Host Epithelial Cells | Bacterial lectins bind to terminal galactose residues on host cell surfaces to initiate attachment. nih.govucsd.edu | The LecA lectin of P. aeruginosa mediates binding to host cells via galactose. ucsd.edu |
| Microbiome Modulation | Gut Microbiota / Mammals | Specific β-1,3-linked galactose structures (e.g., in HMOs) serve as prebiotics for beneficial bacteria. biorxiv.orgacs.org | These glycans promote the growth of bacteria like Bifidobacterium and can prevent pathogen adhesion. acs.org |
| Biofilm-Mediated Colonization | Bacteria (B. subtilis) / Plants | Galactose-containing exopolysaccharides are essential for the formation of biofilms on plant root surfaces. nih.gov | Biofilm formation is a key strategy for bacteria to colonize host environments. nih.gov |
Advanced Analytical Methodologies for Glucosyl β1 3 Galactose Research
Chromatographic Separation and Purification Techniques
Chromatography is a cornerstone of glycan analysis, enabling the separation of individual carbohydrate structures from complex mixtures. For Glucosyl β1-3-galactose, several chromatographic techniques are particularly valuable for both purification and analytical purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of carbohydrates. researchgate.net For the analysis of disaccharides like Glucosyl β1-3-galactose, HPLC methods often involve derivatization to enhance detection by UV or fluorescence detectors, as underivatized sugars lack a strong chromophore. clemson.edu A common derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of the sugar. nih.gov The resulting PMP-labeled glycans can then be separated using reversed-phase columns, such as a C18 column. clemson.edumdpi.com
Different HPLC columns and mobile phases can be employed to achieve optimal separation. For instance, a simple and rapid HPLC method was developed to simultaneously determine lactose, glucose, and galactose using a fixed-ion resin column with water as the mobile phase. researchgate.net Another approach utilizes a Primesep S2 mixed-mode stationary phase column with a mobile phase of water, acetonitrile, and formic acid for the analysis of galactose. sielc.com The choice of column and elution conditions is critical for resolving isomers and achieving accurate quantification.
HPLC Methods for Disaccharide Analysis
| Column Type | Mobile Phase Composition | Detection Method | Reference |
|---|---|---|---|
| Reversed-Phase C18 | Acetonitrile/Ammonium Acetate Buffer | UV or Fluorescence (after PMP derivatization) | nih.govmdpi.com |
| Fixed-Ion Resin (e.g., Bio-Rad HPX-87C) | Water | Refractive Index (RI) | researchgate.net |
| Mixed-Mode (e.g., Primesep S2) | Water/Acetonitrile/Formic Acid | ELSD, CAD, ESI-MS | sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Linkage Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the glycosidic linkage between monosaccharide units, a critical aspect of characterizing disaccharides like Glucosyl β1-3-galactose. cabidigitallibrary.org This method, often referred to as methylation analysis, involves a series of chemical modifications to the carbohydrate. cabidigitallibrary.orgmdpi.com
The process typically includes:
Permethylation: All free hydroxyl groups are methylated.
Hydrolysis: The glycosidic bond is cleaved, releasing partially methylated monosaccharides.
Reduction: The aldehyde or ketone group of the monosaccharides is reduced to an alditol, often using a deuterated reagent like sodium borodeuteride to label the C-1 position.
Acetylation: The newly formed hydroxyl groups (from the cleaved glycosidic bond) are acetylated.
The resulting partially methylated alditol acetates (PMAAs) are volatile and can be separated by GC and identified by their characteristic fragmentation patterns in the mass spectrometer. mdpi.comresearchgate.net The positions of the acetyl groups indicate the original linkage points. For Glucosyl β1-3-galactose, this analysis would identify a 3-linked galactose derivative. While powerful, GC-MS analysis of carbohydrates can be time-consuming due to the extensive derivatization steps required. cabidigitallibrary.orgescholarship.org
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of underivatized carbohydrates. science.govresearchgate.net This technique is particularly well-suited for separating isomeric oligosaccharides. science.gov It utilizes a strong anion-exchange column and a high-pH mobile phase, which ionizes the hydroxyl groups of the carbohydrates, allowing them to be separated based on their acidity.
Pulsed Amperometric Detection (PAD) provides direct and highly sensitive detection of carbohydrates without the need for derivatization. nih.govmdpi.com HPAEC-PAD can resolve oligosaccharides that differ in linkage, branching, and positional isomerism. science.gov It has been successfully applied to the analysis of various oligosaccharides, demonstrating its capability to separate complex mixtures. researchgate.netnih.gov
Key Features of HPAEC-PAD for Carbohydrate Analysis
| Feature | Description | Advantage for Glucosyl β1-3-galactose Analysis | Reference |
|---|---|---|---|
| High-pH Mobile Phase | Ionizes hydroxyl groups of carbohydrates, enabling separation on an anion-exchange column. | Allows for separation of underivatized sugars. | science.gov |
| Pulsed Amperometric Detection (PAD) | Provides direct, highly sensitive electrochemical detection of carbohydrates. | Eliminates the need for derivatization, simplifying sample preparation. | nih.govmdpi.com |
| High Resolution | Capable of separating closely related isomers. | Can distinguish Glucosyl β1-3-galactose from other glucosyl-galactose isomers. | science.gov |
Glycomics and Glycoproteomics Approaches for Glucosyl β1-3-galactose Profiling
Glycomics and glycoproteomics are systems-level approaches that aim to characterize the entire complement of glycans (glycome) and glycoproteins (glycoproteome) in a biological sample. nih.gov These powerful strategies provide a global view of glycosylation and can reveal the presence and context of specific structures like Glucosyl β1-3-galactose.
The general workflow often involves the release of glycans from glycoproteins, followed by separation and analysis, commonly using mass spectrometry. researchgate.net Glycomics focuses on the analysis of the released glycans, while glycoproteomics analyzes intact glycopeptides to provide information on site-specific glycosylation. mdpi.com
Lectin Microarray Analysis for Specific Glycan Detection
Lectin microarrays are a high-throughput tool for profiling glycan structures. nih.gov These arrays consist of a panel of immobilized lectins, which are proteins with specific carbohydrate-binding affinities. nih.govaspariaglycomics.com When a fluorescently labeled glycoprotein (B1211001) sample is applied to the array, the binding pattern creates a "fingerprint" of the glycan structures present. uu.nl
Isotopic Labeling Strategies for Metabolic Tracking
Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules within a cell. mdpi.com In the context of Glucosyl β1-3-galactose, cells can be cultured in media containing stable isotope-labeled precursors, such as ¹³C-glucose. mdpi.com As the labeled glucose is metabolized and incorporated into nucleotide sugars and subsequently into glycans, the resulting Glucosyl β1-3-galactose will carry the isotopic label.
By analyzing the labeled glycans using mass spectrometry, researchers can track the pathways of synthesis and turnover of this specific disaccharide. mdpi.com This approach provides dynamic information about glycan metabolism that cannot be obtained from static analysis alone. acs.org For example, isotopic tracing can help elucidate how different metabolic pathways contribute to the biosynthesis of nucleotide sugars that are the building blocks for Glucosyl β1-3-galactose. mdpi.com
Enzymatic Digestion and Sequential Analysis for Structural Confirmation
The precise structure of Glucosyl β1-3-galactose, particularly the confirmation of the β1-3 glycosidic linkage, is unequivocally established through enzymatic digestion coupled with sequential analysis. This methodology relies on the high specificity of glycoside hydrolases (GHs), enzymes that catalyze the cleavage of glycosidic bonds. wikidoc.org
The process involves the systematic use of exoglycosidases, which cleave specific terminal monosaccharide residues, to deduce the carbohydrate sequence and linkage. For Glucosyl β1-3-galactose, a key enzyme would be a β-1,3-galactosidase, which specifically hydrolyzes the β(1→3) linkage between the galactose and glucose units. Several families of glycoside hydrolases, including GH2, GH35, and GH42, are known to contain enzymes with β-1,3-galactosidase activity. mdpi.com
The analytical workflow typically proceeds as follows:
The purified oligosaccharide is analyzed using a baseline chromatographic or electrophoretic method.
Aliquots of the sample are then treated with specific exoglycosidases.
The digestion products are re-analyzed. A shift in the chromatographic peak or a change in mass corresponding to the cleaved monosaccharide confirms the presence and type of the terminal residue and its linkage.
For instance, treatment of a sample containing Glucosyl β1-3-galactose with a specific β-1,3-galactosidase would yield galactose and glucose. The disappearance of the original disaccharide peak and the appearance of monosaccharide peaks would confirm the β1-3 linkage. Conversely, treatment with β-1,4- or β-1,6-galactosidases would result in no change, ruling out other isomeric forms. This use of sequential enzymatic digestion is a well-established tool for the structural elucidation of complex glycans. nih.gov
| Enzyme | Enzyme Commission (EC) Number | Glycoside Hydrolase Family (Examples) | Action | Application in Analysis |
|---|---|---|---|---|
| β-Galactosidase | EC 3.2.1.23 | GH2, GH35, GH42 | Hydrolyzes terminal non-reducing β-D-galactose residues. wikidoc.org | Used to confirm the presence of a terminal galactose. Specificity for the linkage (e.g., β1-3) is key. |
| β-1,3-Galactosidase | EC 3.2.1.145 | GH35, GH43 | Specifically hydrolyzes β(1→3) linkages between galactose and another sugar. biorxiv.org | Provides definitive confirmation of the β1-3 linkage in Glucosyl β1-3-galactose. |
| β-Glucosidase | EC 3.2.1.21 | GH1, GH3 | Hydrolyzes terminal non-reducing β-D-glucose residues. | Could be used after a chemical hydrolysis step or to analyze the glucose moiety post-digestion. |
Derivatization Methods for Enhanced Detection and Quantification
Carbohydrates like Glucosyl β1-3-galactose lack strong chromophores or fluorophores, making their detection by UV-Vis or fluorescence spectroscopy challenging. restek.com Furthermore, their polarity and low volatility complicate analysis by gas chromatography (GC) and mass spectrometry (MS). restek.com Derivatization is a chemical modification process that addresses these issues by attaching a tag to the molecule, thereby enhancing its detection properties and analytical performance. spectroscopyonline.com
Reductive Amination for Fluorescence and Mass Spectrometry A widely employed strategy is reductive amination, which targets the aldehyde group of the reducing end of the disaccharide. nih.gov This reaction is used to attach a fluorescent label, significantly improving sensitivity in techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Common fluorescent tags include:
2-Aminoacridone (AMAC): Used for high-sensitivity fluorescence detection and can be coupled with LC-MS for unambiguous characterization. springernature.com This method allows for the analysis of GAG-derived disaccharides from small biological samples. nih.gov
2-Aminobenzamide (2-AB): A widely used label that provides robust and reproducible quantification, particularly in the analysis of N-linked glycans from glycoproteins. researchgate.net
1-(4-carboxyphenyl)-3-methyl-5-pyrazolone (CPMP): A derivatizing agent that allows for ultrasensitive analysis by negative tandem mass spectrometry, with limits of detection (LOD) reported in the low ng/L range for disaccharides. acs.org
Silylation and Acetylation for Gas Chromatography-Mass Spectrometry (GC-MS) For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the sugar. This is often achieved through a two-step process involving oximation followed by silylation.
TMS-Oximation: This technique first converts the reactive aldehyde group to a more stable oxime, which is then followed by trimethylsilyl (B98337) (TMS) derivatization of the hydroxyl groups. This reduces the polarity and increases the volatility of the compound, making it suitable for GC analysis. restek.comrestek.com
Permethylation for Mass Spectrometry Permethylation is a classic derivatization technique for MS analysis of carbohydrates. It involves replacing all hydrogen atoms in hydroxyl groups with methyl groups. This modification makes the glycans more stable, less polar, and enhances their signal in mass spectrometry, often leading to more informative fragmentation spectra for structural analysis. nih.gov
| Method | Reagent(s) | Target Group | Primary Analytical Technique | Advantages | Reported Sensitivity/Findings |
|---|---|---|---|---|---|
| Reductive Amination | 2-Aminoacridone (AMAC), 2-Aminobenzamide (2-AB), 4-aminobenzoic acid ethyl ester (ABEE) | Reducing end aldehyde | HPLC-FLR, CE-LIF, LC-MS | High sensitivity, stable derivatives, suitable for aqueous systems. springernature.comresearchgate.net | AMAC enables analysis of >10 ng of total glycosaminoglycan. oup.com CE-LIF can detect quantities as low as 1 pmol. nih.gov |
| Pyrazolone Derivatization | 1-(4-carboxyphenyl)-3-methyl-5-pyrazolone (CPMP) | Reducing end aldehyde | LC-MS/MS | Ultra-high sensitivity in negative ion mode, simpler fragmentation patterns. acs.org | LOD: 3.90–8.67 ng/L; LOQ: 12.99–28.92 ng/L for isomeric disaccharides. acs.org |
| TMS-Oximation | Ethylhydroxylamine hydrochloride (EtOx), BSTFA | Aldehyde and hydroxyl groups | GC-MS | Increases volatility and thermal stability for GC analysis. restek.com | Efficient derivatization, though can produce multiple isomeric peaks. restek.com |
| Permethylation | Methyl iodide, Sodium hydroxide | Hydroxyl groups | MALDI-MS, ESI-MS | Increases stability, hydrophobicity, and signal intensity in MS; simplifies fragmentation. nih.gov | Produces more informative tandem mass spectra than native glycans. nih.gov |
| Boronic Acid Derivatization | 3-carboxy-5-nitrophenylboronic acid (3C5NBA) | Vicinal hydroxyl groups | Ion Mobility-MS | Amplifies structural differences between isomers, aiding separation. rsc.org | Allows for enhanced separation of derivatized carbohydrate isomers. rsc.org |
Chemical and Chemoenzymatic Synthesis of Glucosyl β1 3 Galactose and Analogs
Chemoenzymatic Synthesis Using Glycosyltransferases and Glycosynthases
Chemoenzymatic synthesis has emerged as a powerful alternative to traditional chemical methods for preparing complex carbohydrates. nih.gov This approach leverages the high efficiency and specificity of enzymes to form glycosidic bonds, often under mild, aqueous conditions and without the need for extensive protecting group manipulations required in chemical synthesis. escholarship.org The primary enzymes used for this purpose are glycosyltransferases and engineered glycosidases known as glycosynthases. beilstein-journals.orgmdpi.com
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor, typically a nucleotide sugar, to an acceptor molecule. beilstein-journals.org These enzymes are highly specific for the donor, the acceptor, and the linkage they create, making them ideal tools for building well-defined oligosaccharide structures. nih.gov Glycosynthases are mutant glycosidases, engineered to catalyze the formation of glycosidic bonds from activated glycosyl donors rather than their natural hydrolytic reaction. beilstein-journals.orgmdpi.com By mutating the catalytic nucleophile, the enzyme's ability to hydrolyze the product is knocked out, shifting the equilibrium towards synthesis. mdpi.comresearchgate.net
Enzymatic Glycosylation for Stereoselective and Regioselective Formation
A key advantage of enzymatic glycosylation is the unparalleled control over stereochemistry and regiochemistry. mdpi.com Glycosyltransferases from the Leloir pathway are highly stereospecific and regioselective, ensuring the formation of the correct anomeric linkage (α or β) at a specific hydroxyl position on the acceptor sugar.
For the synthesis of a Glucosyl β1-3-galactose structure, a β-1,3-galactosyltransferase would be employed. Human beta-1,3-galactosyltransferase 5 (β3GalT5), for example, is an enzyme that catalyzes the transfer of galactose from a UDP-Galactose donor to an acceptor containing a terminal N-acetylglucosamine or N-acetylgalactosamine via a β1,3-linkage. acs.orgresearchgate.net The substrate promiscuity of some glycosyltransferases can be exploited to use non-native acceptors, a strategy that could potentially be applied to transfer glucose to a galactose acceptor at the 3-position. rsc.org
Glycosynthases also provide excellent stereo- and regioselectivity. Mutant glycosidases from Thermus thermophilus have been developed that are highly efficient in synthesizing galactosyl and glucosyl β-(1→3)-glycosides. researchgate.net These engineered enzymes, using activated α-D-glycopyranosyl fluoride (B91410) donors, can achieve product yields of up to 90% while being unable to hydrolyze the newly formed bond, thus preventing product degradation. researchgate.net
Whole-Cell Biocatalysis for Production
While purified enzymes offer precision, their production and purification can be costly and time-consuming. nih.gov Whole-cell biocatalysis presents a more economical and sustainable alternative by using entire microbial cells, such as Escherichia coli or Lactobacillus species, that have been genetically engineered to express the desired glycosyltransferase(s). nih.govd-nb.info This approach eliminates the need for enzyme isolation and can provide a more stable catalytic system, as the cell's internal environment protects the enzyme. nih.govmdpi.com
In a whole-cell system, the engineered microorganism takes up the necessary substrates (e.g., a glucose donor and a galactose acceptor) and performs the glycosylation reaction internally. nih.gov This method is particularly advantageous for multi-step syntheses where several enzymes can be co-expressed within the same cell. nih.gov Furthermore, strategies like cell permeabilization or surface display, where the enzyme is anchored to the cell's exterior, can overcome substrate transport limitations and enhance reaction efficiency. nih.govmdpi.com Although specific examples for Glucosyl β1-3-galactose are not prominent, the methodology has been successfully used to produce various other glycosides, such as 2-O-α-D-glucosyl glycerol (B35011) and trehalose, demonstrating its viability for industrial-scale production of valuable carbohydrates. d-nb.infonih.gov
| Advantage | Description | Source |
|---|---|---|
| Lower Production Cost | Avoids expensive and time-consuming enzyme purification steps. | nih.gov |
| Increased Enzyme Stability | The cellular environment protects the enzyme from degradation by heat or organic solvents. | nih.govmdpi.com |
| Cofactor Regeneration | The cell's metabolism can naturally regenerate required cofactors for enzymatic reactions. | nih.gov |
| Multi-Step Synthesis | Multiple enzymes can be expressed in a single host for complex, one-pot reaction cascades. | nih.gov |
| Sustainability | Reduces reliance on purified reagents and can utilize renewable feedstocks. | nih.gov |
Chemical Synthesis of Glucosyl β1-3-galactose
Purely chemical synthesis provides a powerful and versatile route to oligosaccharides, allowing for the creation of structures that may not be accessible through enzymatic means. However, it faces two fundamental challenges: the regioselective differentiation of multiple hydroxyl groups with similar reactivity and the stereocontrolled formation of the glycosidic linkage. nih.gov
Protecting Group Strategies and Reaction Optimization
To achieve regioselectivity, chemical synthesis relies heavily on the use of protecting groups. nih.govrsc.org These are chemical moieties that temporarily mask the hydroxyl groups, preventing them from reacting. nih.gov In the synthesis of Glucosyl β1-3-galactose, a galactose acceptor molecule would be prepared with all hydroxyl groups protected except for the C-3 hydroxyl, which is left free to react with an activated glucose donor. rsc.org
The choice of protecting groups is critical and is guided by their stability and the conditions required for their removal. nih.gov Persistent protecting groups, like benzyl (B1604629) (Bn) ethers, are robust and can withstand multiple reaction steps, while temporary groups, such as acetyl (Ac) or benzoyl (Bz) esters, can be removed under milder conditions to unmask a hydroxyl group for the next glycosylation step. nih.govnih.gov This orthogonal strategy, where different classes of protecting groups can be removed without affecting others, is fundamental to the synthesis of complex glycans. researchgate.net
| Protecting Group | Abbreviation | Type | Typical Removal Conditions | Source |
|---|---|---|---|---|
| Benzyl Ether | Bn | Persistent | Hydrogenolysis (H₂, Pd/C) | nih.gov |
| Acetyl Ester | Ac | Temporary | Basic hydrolysis (e.g., NaOMe/MeOH) | rsc.org |
| Benzoyl Ester | Bz | Temporary/Participating | Basic hydrolysis (e.g., NaOMe/MeOH) | nih.gov |
| Levulinoyl Ester | Lev | Temporary | Hydrazine acetate | nih.govresearchgate.net |
| Allyl Ether | All | Temporary | Isomerization followed by acid hydrolysis | nih.gov |
Stereocontrol in Glycosidic Bond Formation
Controlling the stereochemistry of the new glycosidic bond to form either the α or β anomer is a central challenge in carbohydrate chemistry. nih.gov For the synthesis of Glucosyl β1-3-galactose, a β-glycosidic bond is required. The formation of 1,2-trans glycosides (like β-glucosides) is reliably achieved through "neighboring group participation". nih.govnih.gov
In this strategy, the protecting group at the C-2 position of the glycosyl donor actively participates in the reaction. nih.gov If an acyl-type protecting group, such as a benzoyl (Bz) or acetyl (Ac) group, is placed at the C-2 position of the glucose donor, it can attack the anomeric center during the reaction to form a cyclic oxonium ion intermediate. nih.govnih.gov This intermediate effectively shields the α-face of the sugar ring, forcing the incoming nucleophile (the C-3 hydroxyl of the galactose acceptor) to attack from the opposite (β) face. nih.gov This results in the exclusive or near-exclusive formation of the desired 1,2-trans (β) glycosidic linkage. nih.gov In contrast, the formation of 1,2-cis linkages (α for glucose) requires a non-participating group (like a benzyl ether) at the C-2 position, which makes stereocontrol significantly more challenging. nih.gov
Synthesis of Glucosyl β1-3-galactose Probes for Biological Studies
To investigate the biological roles of Glucosyl β1-3-galactose, such as its interactions with lectins or its function as part of a larger glycoconjugate, it is often necessary to synthesize modified versions or "probes". core.ac.uk These probes incorporate reporter groups or functional handles that facilitate detection or immobilization. core.ac.uk
A common strategy involves attaching a linker arm to the anomeric position of the disaccharide. This linker can terminate in a functional group like an amine or a thiol, allowing the probe to be covalently attached to a protein, a lipid, or a solid surface for use in assays like ELISA or surface plasmon resonance. Another approach is to incorporate a fluorescent tag or a radioactive isotope into the structure, enabling its visualization and quantification in biological systems. For example, modified glycopeptides bearing specific disaccharide units have been synthesized to study the activity of enzymes involved in proteoglycan biosynthesis. nih.gov Similarly, the synthesis of the related compound glucosylgalactosyl-hydroxylysine, a marker for collagen turnover, highlights how specific glycan structures are prepared for use as biological indicators. researchgate.net These established principles would be directly applicable to creating functional probes of Glucosyl β1-3-galactose for diverse biological investigations. core.ac.uk
Fluorescently Labeled and Affinity-Tagged Analogs
To investigate the biological roles of Glucosyl β1-3-galactose, researchers often require analogs modified with reporter tags. Fluorescent labels allow for direct visualization and quantification in various assays, while affinity tags facilitate purification and detection.
Chemoenzymatic strategies are exceptionally well-suited for creating these labeled molecules. nih.gov A common approach involves the enzymatic transfer of a modified sugar from a donor substrate, such as a UDP-sugar analog, to an acceptor. Alternatively, a synthetic acceptor already bearing a tag can be glycosylated by an appropriate enzyme. oup.com
Fluorescent Labeling: Fluorescently labeled analogs are crucial for a range of applications, including fluorescence microscopy, flow cytometry, and glycan array-based binding assays. A number of strategies exist for their synthesis:
Labeled Precursors: The synthesis can start with a fluorescently-labeled acceptor molecule. For instance, a peptide fragment tagged with a fluorophore like 5-carboxytetramethylrhodamine (B559615) (TAMRA) can serve as the initial substrate for a series of glycosyltransferases to build the desired glycan structure. oup.com
Post-synthetic Labeling: An alternative method involves introducing a chemically reactive group, such as an azide (B81097), into the glycan structure. This is often achieved by using a promiscuous glycosyltransferase that can accept an azide-bearing sugar donor (e.g., UDP-GalNAz). acs.org The azide-modified glycan can then be conjugated to a fluorophore, such as an Alexa Fluor dye, via highly efficient and specific bioorthogonal reactions like strain-promoted click chemistry. acs.org
Affinity Tagging: Affinity tags are indispensable for isolating the glycan from complex mixtures and for immobilization onto surfaces.
Biotinylation: Biotin is a widely used affinity tag due to its extremely high affinity for streptavidin and avidin. Biotinylated glycan analogs can be synthesized and subsequently immobilized on avidin-coated surfaces for interaction studies. nih.gov Chemoenzymatic methods can produce biotinylated sialosides in a one-pot, multi-enzyme system for direct use in arrays. nih.gov
Chelator Conjugation: For applications like Positron Emission Tomography (PET) imaging, glycans can be tagged with metal-chelating agents. In one strategy, an antibody's glycans are enzymatically modified to introduce an azide group, which is then reacted with a dibenzocyclooctyne (DIBO) linker carrying a chelator like desferrioxamine (DFO). acs.org This allows for subsequent radiolabeling with a positron-emitting isotope such as Zirconium-89 (⁸⁹Zr), effectively turning the glycoconjugate into a traceable imaging probe. acs.org
The following table summarizes various tags and the enzymatic approaches used for their incorporation.
| Tag Type | Specific Example | Incorporation Strategy | Enzymes Involved | Application | Reference |
| Fluorescent | TAMRA | Use of a pre-labeled peptide acceptor | Xylosyltransferase, Galactosyltransferases (e.g., β4GalT7, β3GalT6) | Fluorescence Imaging | oup.com |
| Fluorescent | Alexa Fluor 680 | Enzymatic incorporation of an azide (GalNAz) followed by click chemistry | β-1,4-galactosidase, Gal-T(Y289L) | Multimodal Imaging (Optical) | acs.org |
| Affinity | Biotin | Chemoenzymatic synthesis using a biotinylated acceptor or donor | Glycosyltransferases (e.g., sialyltransferases) | Glycan Array Immobilization | nih.gov |
| Affinity (PET) | DFO-⁸⁹Zr | Enzymatic incorporation of an azide followed by click chemistry with a DFO-linker and radiolabeling | β-1,4-galactosidase, Gal-T(Y289L) | Multimodal Imaging (PET) | acs.org |
Immobilized Glycan Arrays for Interaction Studies
Glycan arrays are a high-throughput technology that enables the simultaneous screening of interactions between a multitude of glycans and various carbohydrate-binding proteins (GBPs), such as lectins and antibodies. nih.govnih.gov These platforms consist of a library of glycans immobilized in a spatially defined pattern on a solid support. nih.gov The synthesis of analogs as described in the previous section is a critical first step for the fabrication of these arrays.
Array Fabrication: The immobilization of synthetic glycans like Glucosyl β1-3-galactose analogs is a key step in creating a functional array. The strategy for attachment depends on the nature of the tag incorporated into the glycan and the surface chemistry of the array substrate.
Covalent Immobilization: Glycans functionalized with a reactive group can be covalently attached to a complementary surface. A common method involves using glycans that have been labeled with a fluorescent tag (e.g., 2-aminobenzamide) via reductive amination. The secondary amine group formed in this process can then react with epoxide-activated glass slides, resulting in stable, covalent immobilization. researchgate.net
Affinity Capture: This is a non-covalent but highly specific method of immobilization. Biotinylated glycans are printed onto surfaces coated with NeutrAvidin or streptavidin. nih.gov This approach is versatile and widely used for arraying glycans synthesized through chemoenzymatic routes. nih.gov Another platform uses neoglycoproteins, where a glycan is conjugated to a carrier protein like bovine serum albumin (BSA), which is then immobilized on a surface, such as carboxylate-coated fluorescent magnetic beads, to create a suspension array. nih.gov
Interaction Analysis: Once the array is fabricated, it is used to probe interactions with GBPs. Typically, the array is incubated with a solution containing the protein of interest, which may be fluorescently labeled for direct detection. nih.gov Alternatively, a labeled secondary antibody that recognizes the primary GBP can be used. acs.org After incubation and washing steps to remove non-specific binders, the array is scanned with a fluorescence reader. The intensity of the signal at each spot corresponds to the binding affinity of the protein for that specific immobilized glycan. acs.org
Glycan arrays have been instrumental in:
Defining Binding Specificity: Determining the precise glycan structures that a lectin or antibody recognizes. acs.org For example, arrays have been used to show that many reagents thought to be specific for one antigen can cross-react with other glycans. nih.gov
Identifying Natural Ligands: Screening proteins against a diverse library of glycans to discover their natural binding partners. nih.gov
Investigating Multivalency: Studying how the density and presentation of glycans influence binding affinity, which is crucial for understanding the function of many galectins. nih.gov
The table below outlines different glycan array platforms and their features.
| Array Platform | Immobilization Method | Substrate | Detection Method | Application | Reference |
| Covalent Microarray | Reaction of aminated glycans with an activated surface | Epoxide-activated glass slides | Fluorescence (labeled lectins/antibodies) | Characterizing antibody and lectin specificity | researchgate.net |
| Affinity Microarray | Biotin-NeutrAvidin interaction | NeutrAvidin-coated microtiter plates | Fluorescence (labeled lectins) | Evaluating specificity of sialic acid-binding proteins | nih.gov |
| Suspension Multiplex Array | Squarate linker conjugation of glycan-BSA to beads | Carboxylate-coated fluorescent magnetic beads | Fluorescence (labeled lectins/galectins) | Analyzing multivalent binding properties of human galectins | nih.gov |
| Printed N-glycan Array | Covalent attachment of aminated glycans | NHS-activated glass slides | Fluorescence (labeled secondary antibody) | Probing branch-selective binding of antibodies and lectins | acs.org |
Molecular Interactions of Glucosyl β1 3 Galactose with Biomacromolecules
Binding to Carbohydrate-Binding Proteins (Lectins)
Lectins are proteins that exhibit high specificity for carbohydrates. glycodiag.com The interaction between lectins and the Glucosyl β1-3-galactose moiety is a key event in cell recognition and signaling. glycodiag.comnih.gov The affinity and specificity of this binding are dictated by the three-dimensional structure of the lectin's carbohydrate-recognition domain (CRD). nih.gov
The binding of lectins to Glucosyl β1-3-galactose is a highly selective process, with some lectins showing a distinct preference for this linkage over other glycosidic bonds. For instance, galectins, a family of soluble lectins, are known to recognize β-galactoside-containing glycans. mdpi.com While often showing a higher affinity for structures like Galβ(1–4)GlcNAc, they also bind to Galβ(1–3)GlcNAc, demonstrating a capacity to recognize the β1-3 linkage. oup.com The relative binding affinity of galectin-3 for various disaccharides highlights this preference. oup.com
Certain plant lectins also exhibit specific affinities. The Tulipa gesneriana agglutinin (TxLC-I) shows a high affinity for triantennary carbohydrates that feature Galactose residues with β(1-3) linkages at their non-reducing ends. glycodiag.com Similarly, jacalin-related lectins, such as those from Artocarpus integer (Jackfruit), are involved in binding the T-antigen structure, Gal(β1,3)GalNAc, which shares the core β1-3 linkage. plos.org
The banana lectin (BanLec) from Musa paradisiaca is another example, demonstrating a notable ability to recognize β-1,3-linked glucosyl oligosaccharides. researchgate.net This specificity distinguishes it from other mannose/glucose-binding lectins. researchgate.net The human C-type lectin Langerin can also bind β-glucan fragments, such as Glcβ1-3Glcβ1-3Glc, by interacting with a single glucose residue at its Ca2+-dependent binding site. osti.gov
Table 1: Examples of Lectins with Specificity for β1-3 Glycosidic Linkages
| Lectin Name | Source Organism | Specificity Detail | Reference(s) |
| Galectin-3 | Mammals | Binds Galβ(1–3)GlcNAc, though with lower affinity than Galβ(1–4)GlcNAc. | oup.com |
| TxLC-I | Tulipa gesneriana (Tulip) | High affinity for triantennary carbohydrates with terminal Gal(β1-3) linkages. | glycodiag.com |
| Jacalin-related lectins | Artocarpus integer (Jackfruit) | Binds Gal(β1,3)GalNAc (T-antigen). | plos.org |
| Banana Lectin (BanLec) | Musa paradisiaca (Banana) | Recognizes β-1,3-linked glucosyl oligosaccharides. | researchgate.net |
| Langerin | Human | Binds β-glucan fragments like Glcβ1-3Glcβ1-3Glc. | osti.gov |
X-ray crystallography of lectin-carbohydrate complexes provides atomic-level insights into the molecular basis of recognition. nih.gov These studies reveal that the binding of a carbohydrate to a lectin occurs in shallow indentations on the protein surface. nih.gov Specificity is achieved through a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions, often involving the stacking of a sugar's hydrophobic face against aromatic amino acid side chains. nih.gov
For disaccharides like Glucosyl β1-3-galactose, the orientation within the binding site is crucial. In β-prism I fold lectins, such as banana lectin, disaccharides with a β-1,3 linkage preferentially bind with their reducing end situated in the primary binding site. oup.com This is in contrast to α-1,3 linked disaccharides, which favor binding via their non-reducing end. oup.com
In the case of jacalin, a galactose-binding lectin, the nature of the glycosidic linkage dictates the binding mode. core.ac.uk Due to steric hindrance, β-linked disaccharides bind with the reducing sugar at the primary site, leaving the non-reducing sugar (the glucose in Glucosyl β1-3-galactose) to interact with a secondary site, often through water-mediated hydrogen bonds. core.ac.uk The crystal structure of the human lectin ZG16p in complex with Glcβ1–3Glc showed that the reducing end of the disaccharide fits into the canonical binding pocket. nih.gov The precise network of hydrogen bonds and hydrophobic interactions stabilizes the complex and determines the lectin's specificity for the β1-3 linkage.
The process of obtaining these structures, known as co-crystallization, typically involves mixing the purified protein with a stoichiometric excess of the ligand to ensure the binding sites are saturated before crystallization is induced. researchgate.netunits.it Alternatively, crystals of the apo-protein (protein without the ligand) can be grown first and then soaked in a ligand-containing solution. units.it
Specificity and Affinity of Lectin-Glucosyl β1-3-galactose Interactions
Enzyme-Substrate and Enzyme-Inhibitor Interactions
Glucosyl β1-3-galactose and related structures are central to the action of several enzymes, acting as substrates for both synthesis (by glucosyltransferases) and degradation (by glycoside hydrolases). Understanding these interactions is key to elucidating metabolic pathways and designing specific inhibitors.
Glucosyltransferases are enzymes that catalyze the transfer of a glucose moiety from a donor, typically UDP-glucose, to an acceptor molecule, forming a glycosidic bond. rsc.org β1-3-glucosyltransferases are responsible for creating the specific Glc(β1-3)Gal linkage. The specificity of these enzymes is strict. For example, the bacterial β-1,3-glucosyltransferases WfaP and WfgD show a distinct preference for UDP-Glc as the sugar donor, with very low activity observed with UDP-Gal. asm.org Their activity also depends on the acceptor substrate; they require a pyrophosphate-sugar linkage in the acceptor for full function. asm.org Similarly, the human enzyme GlcAT-I, which transfers glucuronic acid, exhibits a strict selectivity for Galβ1-3Gal structures over Galβ1-4GlcNAc. nih.gov
Glycoside hydrolases (GHs) are enzymes that cleave glycosidic bonds. wikipedia.org Those active on Glucosyl β1-3-galactose are typically β-glucosidases or β-galactosidases. Family 81 GHs are known to cleave β-1,3-glucans, and structural studies of these enzymes in complex with β-1,3-glucooligosaccharides have revealed the architecture of the catalytic site. nih.gov Some β-galactosidases, like one from the bacterium Marinomonas sp., can hydrolyze both β-1,3- and β-1,4-galactosidic linkages. mdpi.com The recognition and cleavage mechanism often involves specific catalytic residues, such as two glutamate (B1630785) residues acting as a proton donor and a nucleophile. nih.gov
Given the role of glucosyltransferases in processes like bacterial O-antigen synthesis, they represent attractive targets for the development of inhibitors. rsc.orgoup.com The design of such inhibitors often focuses on creating molecules that mimic the substrate or the transition state of the enzymatic reaction. cdnsciencepub.comnih.gov
Approaches to inhibitor design are generally classified into two categories:
Donor-based inhibitors : These are analogues of the nucleotide-sugar donor, such as UDP-glucose. Modifications to the nucleotide base or the sugar can create competitive inhibitors that block the active site. rsc.org
Acceptor-based inhibitors : These mimic the carbohydrate acceptor. By creating stable analogues of the acceptor, it is possible to block the enzyme's binding site. rsc.org
For example, inhibitors for β(1-4)-glucosyltransferase have been designed to provide conformational mimicry of the reaction's transition state, resulting in IC50 values in the micromolar range. cdnsciencepub.comnih.gov More complex inhibitors can be designed to mimic both the donor and acceptor substrates. rsc.org The development of potent and selective inhibitors for β1-3-glucosyltransferases could provide valuable tools for studying the biological functions of the Glucosyl β1-3-galactose structure and may have therapeutic potential. frontiersin.org
Recognition by Glucosyltransferases and Glycoside Hydrolases
Influence on Protein Folding, Stability, and Localization via Glycosylation (Non-Clinical)
Glycosylation, the attachment of sugar moieties to proteins, is a critical post-translational modification that can profoundly affect a protein's physical and functional properties. researchgate.net The addition of glycans, which may include the Glucosyl β1-3-galactose structure as part of a larger oligosaccharide chain, can influence protein folding, stability, and subcellular localization. uzh.chmdpi.com
The presence of bulky, hydrophilic glycan chains can assist in the proper folding of a polypeptide chain in the endoplasmic reticulum (ER), preventing aggregation and ensuring the protein adopts its correct three-dimensional conformation. researchgate.netmdpi.com Once folded, these glycans can enhance the stability of the protein, protecting it from proteolysis. libretexts.org
Furthermore, glycosylation patterns can act as signals for protein trafficking, guiding the glycoprotein (B1211001) to its correct destination within the cell or for secretion. mdpi.com For instance, the specific structure of a glycan can be recognized by trafficking receptors that mediate its transport. While the Glucosyl β1-3-galactose linkage is less common in mammalian N-glycans, its presence in O-glycans or on glycolipids can be significant. mdpi.com For example, mutations in the β1-3 Glc-transferase (B3GALTL), an enzyme involved in O-glycosylation, are associated with developmental defects, highlighting the importance of the structures it synthesizes for the function of target proteins. uzh.ch The proper folding of some glycosyltransferases themselves, such as the core 1 β1-3 Gal-transferase, requires a specific chaperone, and failure in this process can impact the subsequent glycosylation of many other proteins. uzh.ch
Interactions with Lipid Bilayers and Membrane Components
The interaction of Glucosyl β1-3-galactose with lipid bilayers and membrane components is primarily understood through its role as a structural motif within larger glycoconjugates and as a transient, lipid-anchored intermediate during their biosynthesis. Direct studies on the interaction of the isolated disaccharide with lipid membranes are not extensively documented; however, its involvement in membrane-associated synthesis pathways provides significant insight into its behavior at the membrane interface.
A significant form of interaction occurs when Glucosyl β1-3-galactose is part of a lipid-bound oligosaccharide, a crucial intermediate in the biosynthesis of various cell surface polysaccharides and glycoproteins. In this state, the sugar moiety is covalently linked to a long-chain polyprenyl phosphate (B84403) lipid carrier, such as dolichyl phosphate in eukaryotes or undecaprenyl phosphate in bacteria. nih.govmit.edu These lipid carriers are embedded within the membranes of organelles like the endoplasmic reticulum and Golgi apparatus, or the plasma membrane in prokaryotes. nih.govacs.org The assembly of the oligosaccharide, including the addition of the Glucosyl β1-3-galactose unit, is catalyzed by membrane-bound glycosyltransferases. mdpi.com This process anchors the developing glycan to the lipid bilayer, facilitating its stepwise construction and subsequent translocation across the membrane or transfer to a final protein or lipid acceptor. mit.edu
Glucosyl β1-3-galactose is also a constituent of glycosphingolipids (GSLs) of the lacto-series, which are integral components of the outer leaflet of the plasma membrane in various cell types. frontiersin.org The biosynthesis of these GSLs occurs in the Golgi apparatus, where membrane-bound galactosyltransferases add galactose residues, including in a β1-3 linkage, to a growing glycan chain anchored to a ceramide lipid. researchgate.netmdpi.com Similarly, the disaccharide is found in the glycan side chains of some Glycosylphosphatidylinositol (GPI)-anchored proteins. nih.govnih.gov The synthesis of these complex structures involves β1,3-galactosyltransferases that act on substrates within the Golgi lumen, highlighting the disaccharide's formation and presence in a membrane-rich environment. nih.gov
In plants, Glucosyl β1-3-galactose is a fundamental component of the β-1,3-galactan backbone of arabinogalactan (B145846) proteins (AGPs), which are extensively glycosylated proteins associated with the cell surface. nih.govbiorxiv.org The biosynthesis and modification of these AGP glycans occur within the Golgi apparatus, mediated by Golgi-localized glycosyltransferases and glycosidases, further emphasizing the intimate association of this disaccharide's synthesis with cellular membranes. nih.govbiorxiv.org
The following table summarizes key biomacromolecules involved in the membrane-associated synthesis and localization of Glucosyl β1-3-galactose-containing structures.
| Molecule Type | Specific Name/Family | Function | Cellular Location | Interaction Context |
| Enzyme | β1,3-Galactosyltransferases (e.g., B3GALT4, B3GALT5) | Catalyzes the transfer of galactose via a β1,3 linkage to an acceptor molecule. nih.govacs.org | Golgi Apparatus nih.govacs.org | Synthesizes the Glucosyl β1-3-galactose linkage on lipid-anchored glycans (glycosphingolipids, GPI-anchors). mdpi.comnih.gov |
| Enzyme | Glycosyl Hydrolase Family 43 (GH43) | Exo-β-1,3-galactosidase activity, involved in AGP glycan processing. nih.govbiorxiv.org | Golgi Apparatus nih.govbiorxiv.org | Modifies β-1,3-galactan backbones of AGPs during their biosynthesis. nih.gov |
| Lipid Carrier | Polyprenyl Phosphates (e.g., Dolichyl Phosphate, Undecaprenyl Phosphate) | Anchors growing oligosaccharide chains to the membrane during biosynthesis. nih.govmit.eduresearchgate.net | Endoplasmic Reticulum, Plasma Membrane (bacteria) nih.govacs.org | Acts as a lipid carrier for oligosaccharide intermediates containing Glucosyl β1-3-galactose. nih.govmit.edu |
| Acceptor Molecule | Lactosylceramide | A glycosphingolipid that serves as a precursor for more complex GSLs, including those with lacto-series chains. frontiersin.orgmdpi.com | Golgi Apparatus researchgate.netmdpi.com | Serves as an acceptor for the addition of β1,3-linked galactose during the synthesis of complex glycosphingolipids. mdpi.com |
| Acceptor Molecule | GPI-GalNAc | An N-acetylgalactosamine side-chain on a GPI anchor. nih.gov | Golgi Apparatus nih.gov | Acts as an acceptor for a β1,3-linked galactose, forming a side branch on GPI-anchored proteins. nih.gov |
Research Applications and Biotechnological Potential of Glucosyl β1 3 Galactose Non Therapeutic
Role in Glycoconjugate Engineering and Modification
Glycoconjugate engineering involves the modification of proteins, lipids, and other molecules with carbohydrates to alter their function, stability, or targeting. The Glucosyl β1-3-galactose moiety is a key component in this field, primarily through the action of specific enzymes known as glycosyltransferases. mdpi.comnih.gov These enzymes facilitate the precise transfer of a galactose residue to a glucose acceptor, forming the characteristic β1-3 linkage. sigmaaldrich.com
The engineering of glycoconjugates often leverages glycosyltransferases and glycosidases. mdpi.com Glycosyltransferases, such as β1,3-galactosyltransferase, are instrumental in the biosynthesis of complex glycans by adding sugar units to growing chains. mdpi.comsigmaaldrich.com For instance, β1,3-N-acetylglucosaminyltransferase can be used to add a GlcNAc residue, which can then be a potential acceptor for a galactose unit in a subsequent step. nih.gov This enzymatic approach allows for the controlled, site-specific modification of biomolecules, creating novel glycoconjugates with tailored properties. ox.ac.uk
Researchers have developed various strategies for glycoconjugate synthesis, including the assembly of glycosylated building blocks like glycopeptides or the late-stage glycosylation of a pre-formed molecular scaffold. ox.ac.uk The ability to enzymatically introduce structures like Glucosyl β1-3-galactose is crucial for mimicking the complex glycans found in nature and for creating synthetic glycoconjugates for research purposes. For example, engineered biocatalysts, such as fusion proteins of glycosyltransferases, have been developed to improve the efficiency of glycoconjugate synthesis in bacterial expression systems.
The modification of glycans on cell surfaces is a key area of research, as these structures are involved in cell-cell recognition and communication. By engineering cells to express specific glycosyltransferases, it is possible to remodel the glycan profile of a cell, a technique used to study the roles of specific carbohydrate structures in biological processes. nih.gov
| Research Area | Application of Glucosyl β1-3-galactose Moiety | Key Enzymes Involved |
| Glycoprotein (B1211001) Remodeling | Modifying the glycan chains on proteins to study their function and stability. | β1,3-Galactosyltransferase, Glycosidases |
| Cell Surface Engineering | Altering the surface glycans of cells to investigate cell recognition and interaction phenomena. | Glycosyltransferases nih.gov |
| Synthesis of Neo-glycoconjugates | Creating novel molecules with defined carbohydrate structures for use as research tools. ox.ac.uk | Engineered Glycosyltransferases |
Application in Biosensor Development and Diagnostic Tool Research (Non-Clinical)
In the realm of non-clinical research, Glucosyl β1-3-galactose and related structures serve as important molecular targets and recognition elements in the development of biosensors and diagnostic tools. These tools are often designed to detect specific biomolecules or to study molecular interactions with high sensitivity and specificity. mdpi.com
The fundamental principle of a biosensor involves a biorecognition element that interacts with the target analyte, and a transducer that converts this interaction into a measurable signal. mdpi.com Glycans, due to their specific binding properties with proteins like lectins, are excellent candidates for biorecognition elements. mdpi.com
While direct applications of Glucosyl β1-3-galactose in widely commercialized biosensors are not extensively documented, its components and related enzymes are central to many research-grade biosensors. For example, amperometric biosensors have been developed using enzymes like galactose oxidase, which acts on the galactose component of the disaccharide. nih.govnih.gov These biosensors can be used in research settings to quantify galactose-containing compounds in various biological samples. nih.gov The development of such biosensors involves optimizing enzyme immobilization and using materials like gold nanoparticles to enhance signal detection. nih.gov
Furthermore, glycans are crucial in cell recognition processes, and biosensors can be designed to study these interactions. mdpi.com For instance, research tools are being developed to detect specific glycan structures on cell surfaces, which can be indicative of a particular cell state or type. mdpi.com The Lewis A trisaccharide, which contains a β1,3-galactose linkage to GlcNAc, is a known plant N-glycan structure, and antibodies targeting it are used as research tools to identify glycoproteins involved in processes like cell wall biosynthesis. frontiersin.org
The development of biosensors for research often focuses on creating platforms to study carbohydrate-protein interactions. Glycan microarrays, for instance, can be fabricated with a variety of oligosaccharides, potentially including Glucosyl β1-3-galactose, to screen for binding partners like lectins or antibodies. annualreviews.org These non-clinical tools are invaluable for deciphering the "glyco-code" that governs many biological processes.
| Biosensor Component | Role of Glucosyl β1-3-galactose or Related Structures | Example Application (Non-Clinical) |
| Biorecognition Element | The glycan structure can act as a specific target for lectins or antibodies in affinity-based sensors. mdpi.com | Studying the binding specificity of a newly discovered lectin. |
| Enzyme Substrate | Galactose oxidase-based biosensors detect the galactose moiety. nih.gov | Quantifying galactose-releasing enzyme activity in a research sample. |
| Analyte Target | Detection of specific glycan structures, like the Lewis A antigen, on glycoproteins. frontiersin.org | Identifying and characterizing proteins involved in plant cell wall synthesis. frontiersin.org |
Use as a Building Block for Complex Oligosaccharide and Polysaccharide Synthesis
The chemical and enzymatic synthesis of complex carbohydrates is a challenging but essential field for advancing glycobiology. beilstein-journals.orgnih.gov Glucosyl β1-3-galactose serves as a crucial building block or intermediate in the assembly of more elaborate oligosaccharides and polysaccharides. researchgate.net The synthesis of such complex molecules requires precise control over the formation of glycosidic bonds, which is a significant synthetic challenge. rsc.org
Both chemical and enzymatic methods are employed to construct these molecules. Chemical synthesis often involves a multistep process of protecting and deprotecting hydroxyl groups to ensure that the glycosidic linkage forms at the correct position. nih.gov One-pot procedures and the use of selectively protected monosaccharide building blocks have been developed to streamline this process. nih.gov For example, glycosyl donors like thioglycosides or glycosyl phosphates can be used to create specific linkages, including the β1-3 bond. rsc.orgrsc.org
Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods. sigmaaldrich.com Glycosyltransferases and glycosidases are the primary tools in this approach. mdpi.comnih.gov Glycosyltransferases catalyze the transfer of a sugar from an activated donor, such as UDP-galactose, to an acceptor molecule with high regio- and stereoselectivity. sigmaaldrich.comgoogle.com For instance, a bacterial β1,3-galactosyltransferase has been used for the multigram-scale synthesis of human milk oligosaccharides. acs.org Glycosidases, which normally break down carbohydrates, can be "coaxed" through a process called transglycosylation to form new glycosidic bonds. nih.gov By engineering these enzymes, researchers can alter their substrate specificity to produce novel oligosaccharides. acs.org
The combination of chemical and enzymatic strategies, known as chemoenzymatic synthesis, is a powerful approach. It allows for the flexible and efficient production of complex glycans that would be difficult to obtain by either method alone. acs.orgoup.com
| Synthesis Strategy | Description | Example of Glucosyl β1-3-galactose Application |
| Chemical Synthesis | Utilizes protecting groups and activating groups to control the formation of glycosidic bonds. nih.govrsc.org | A protected Glucosyl β1-3-galactose disaccharide is used as an acceptor for the addition of another sugar unit. rsc.org |
| Enzymatic Synthesis | Employs enzymes like glycosyltransferases or glycosidases for highly specific bond formation. mdpi.comsigmaaldrich.com | A β1,3-galactosyltransferase is used to add a galactose to a glucose-containing acceptor. acs.orgnih.gov |
| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to leverage the advantages of both methods. oup.com | A chemically synthesized acceptor is glycosylated using a specific glycosyltransferase to form a complex glycan containing the Glucosyl β1-3-galactose unit. oup.com |
Glucosyl β1-3-galactose in Material Science and Biomaterials Research
The structural properties of polysaccharides containing the Glucosyl β1-3-galactose linkage are of significant interest in material science and biomaterials research. core.ac.uk These biopolymers are integral components of biological structures like plant cell walls and microbial extracellular matrices, and their unique characteristics are being explored for the development of novel biomaterials. nih.govoup.combiologists.com
In plants, the β-1,3-galactan backbone is a key feature of arabinogalactan (B145846) proteins (AGPs), which are involved in various aspects of plant growth and development, including cell expansion. nih.govbiorxiv.org The enzymes responsible for synthesizing this backbone, the β1,3-galactosyltransferases, are crucial for the proper assembly of the plant cell wall. nih.govbiorxiv.org Understanding how these polysaccharides are synthesized and integrated into the cell wall provides inspiration for creating new biomaterials with controlled properties. biologists.com For example, the interaction of these glycans can influence the mechanical properties and flexibility of the cell wall matrix. nih.gov
In the field of biomaterials, polysaccharides are used to create hydrogels, films, and scaffolds for applications such as tissue engineering. mdpi.com The specific linkages within the polysaccharide chain, such as the β1-3 bond, dictate its three-dimensional structure and, consequently, its material properties like solubility, viscosity, and ability to form gels. For instance, curdlan, a homopolysaccharide of β-1,3-linked glucose, is known for its ability to form a heat-stable gel. While not a direct analogue, it highlights how the β1-3 linkage contributes to material properties.
Furthermore, glycans can be used to functionalize the surface of materials to improve their biocompatibility or to impart specific recognition capabilities. warwick.ac.uk By attaching oligosaccharides containing the Glucosyl β1-3-galactose motif to a material's surface, it may be possible to control cell adhesion or other biological responses. Research in this area explores the use of natural biopolymers as a source of raw materials for creating advanced, multifunctional materials for technological and biomedical applications. mdpi.com The study of how these complex carbohydrates are built and function in nature is a key driver for innovation in biomaterials science. researchgate.net
Future Directions and Emerging Research Avenues
Development of Advanced Glycomics and Glycoproteomics Technologies for β1-3 Linkage Specificity
A significant challenge in glycobiology is the detailed structural analysis of complex carbohydrates, including the precise determination of glycosidic linkages. gu.se Current technologies like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are powerful but still face limitations in differentiating isomers with high throughput. europa.eutandfonline.com Future advancements will likely focus on developing more sophisticated and sensitive analytical platforms with enhanced specificity for the β1-3 linkage.
Key areas of development include:
Lectin and Antibody Arrays: The creation of novel lectins and antibodies with high specificity for the glucosyl beta1-3-galactose structure will be crucial. europa.eunih.gov These can be integrated into microarray technologies for high-throughput screening and identification of this specific disaccharide in complex biological samples. europa.eunih.gov
Advanced Mass Spectrometry Techniques: Innovations in mass spectrometry, such as improved fragmentation methods (e.g., electron transfer dissociation, ultraviolet photodissociation), will be instrumental in distinguishing between different linkage isomers, including the β1-3 linkage. mdpi.comspectroscopyonline.com These techniques provide more detailed structural information by inducing specific types of bond cleavages. mdpi.com
Enhanced Separation Technologies: Further development of liquid chromatography techniques is needed to improve the separation of glycan isomers, which is often a bottleneck in glycomic analysis. tandfonline.com
Nanopore Technology: Emerging technologies like nanopore sequencing, combined with specific exoglycosidases that cleave the β1,3-glycosidic bond, show promise for the direct sequencing of glycans. biorxiv.org
These technological advancements will enable a more precise and comprehensive mapping of this compound in various glycoproteins and glycolipids, providing a clearer picture of its distribution and potential functions.
Elucidating the Regulatory Networks of Glucosyl β1-3-galactose Biosynthesis and Metabolism
Understanding how the synthesis and breakdown of this compound are controlled is fundamental to understanding its biological roles. This involves identifying the specific enzymes involved and the factors that regulate their activity.
Future research will likely focus on:
Identifying and Characterizing Glycosyltransferases: While some β1,3-galactosyltransferases have been identified, such as the human beta-1,3-galactosyltransferase 5 (β3GalT5) and the GALT1 enzyme in Arabidopsis thaliana, a complete picture of all enzymes responsible for synthesizing this linkage in different organisms and tissues is still needed. uniprot.orgacs.orgnih.gov Research will continue to identify new β1,3-galactosyltransferases and characterize their substrate specificities and kinetic properties. acs.org
Investigating Regulatory Mechanisms: The expression and activity of glycosyltransferases are regulated by a complex network of factors, including transcription factors and signaling pathways. nih.govnih.gov Elucidating these regulatory networks will provide insights into how the cell controls the levels of this compound in response to different physiological and pathological conditions.
Metabolic Pathway Analysis: The metabolism of this compound, including its breakdown by specific glycosidases, is an area requiring further investigation. For instance, in some bifidobacteria, a phosphorylase is involved in the metabolism of the related lacto-N-biose I (Galβ1-3GlcNAc). glycoforum.gr.jpportlandpress.com Understanding the complete metabolic pathways will be crucial for comprehending its role in cellular energy and signaling.
Exploration of Novel Biological Roles in Underexplored Organisms and Model Systems
While the presence of β1-3 linked galactose is known in various organisms, its specific functions are often not well understood. Expanding research to a wider range of organisms and employing diverse model systems will be key to uncovering novel biological roles.
Promising areas for future exploration include:
Prokaryotic Systems: While galactosyltransferases are known in prokaryotes, they share little structural similarity with their eukaryotic counterparts. researchgate.net Investigating the function of this compound in bacteria could reveal roles in cell wall structure, biofilm formation, and host-pathogen interactions.
Plant Biology: In plants like Arabidopsis thaliana, a β1,3-galactosyltransferase is essential for the synthesis of Lewis a structures on N-glycans. nih.gov Further research in other plant species could uncover diverse roles in development, stress response, and immunity.
Invertebrate Models: Model organisms like Drosophila melanogaster have been shown to possess multiple β1,3 glycosyltransferases involved in the synthesis of various glycans. uzh.ch Studying these enzymes and their products can provide insights into fundamental developmental and physiological processes.
Marine Organisms: The discovery of a thermostable β-1,3-galactosidase from Marinomonas sp. suggests that organisms from unique environments could be a source of novel enzymes and reveal new biological contexts for this disaccharide. nih.gov
By studying a broader array of life, researchers can gain a more comprehensive understanding of the evolutionary conservation and diversification of this compound's functions.
Innovations in Chemical and Chemoenzymatic Synthesis of β1-3-Linked Disaccharides
The availability of pure and structurally defined this compound and its derivatives is essential for functional studies. Both chemical and enzymatic synthesis methods are continuously being improved to meet this demand.
Future innovations are expected in:
Chemical Synthesis: Overcoming the challenges of achieving high stereoselectivity and yield in the formation of the β1-3 glycosidic linkage remains a key focus. nih.gov New strategies, such as intramolecular glycosylation and the development of novel protecting groups and promoters, are being explored to improve the efficiency and selectivity of chemical synthesis. nih.govbeilstein-journals.orgbeilstein-journals.org
Chemoenzymatic Synthesis: This approach combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions. One-pot, multi-enzyme systems are being developed for the efficient synthesis of β1-3-linked galactosides from simple starting materials. reading.ac.uknih.govresearchgate.net For example, a system using a galactokinase and a D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase has been shown to be highly efficient. nih.gov
Glycosynthases: The development of engineered glycosidases, known as glycosynthases, offers a powerful tool for the synthesis of specific glycosidic linkages, including β1-3, with high yields and no hydrolytic side reactions. mdpi.com
These advancements will facilitate the production of a wide range of probes and standards necessary for biological and biomedical research.
Integration of Multi-Omics Data for Comprehensive Glycobiological Understanding
A holistic understanding of the role of this compound requires the integration of data from various "omics" platforms. This systems biology approach can reveal complex relationships between genes, proteins, and glycans. ucsd.eduoup.comnih.govnih.gov
Future research will increasingly rely on:
Integrating Glycomics with other Omics: Combining glycomics data with genomics, transcriptomics, proteomics, and metabolomics can help to build comprehensive models of glycosylation pathways. nih.govbiorxiv.orgmdpi.com This integration can reveal how changes in gene expression or protein levels affect the glycan profile of a cell or organism. nih.gov
Computational Modeling: The development of computational tools and databases is essential for managing and analyzing large multi-omics datasets. oup.comoup.com These tools can be used to construct and simulate glycosylation networks, predict the functions of specific glycans, and identify potential biomarkers. oup.com
Single-Cell Analysis: Applying multi-omics approaches at the single-cell level can uncover heterogeneity in glycosylation within a population of cells and provide a more detailed understanding of how this compound contributes to specific cellular functions and fates. pages.dev
By integrating diverse datasets, researchers can move beyond studying this compound in isolation and begin to understand its function within the complex and dynamic network of the cell.
Q & A
Q. How can the structural configuration of glucosyl beta1-3-galactose be experimentally determined?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 2D-NMR techniques (e.g., COSY, HSQC) to resolve glycosidic linkage patterns. For example, β1-3 linkages show distinct cross-peaks in the anomeric region (δ 4.5–5.5 ppm) compared to β1-4 or β1-6 linkages .
- Mass Spectrometry (MS): Employ high-resolution MS (e.g., MALDI-TOF/TOF or ESI-MS) with collision-induced dissociation (CID) to fragment the oligosaccharide and confirm linkage specificity via characteristic ion patterns .
- Enzymatic Digestion: Validate using β1-3-specific galactosidases; resistance to β1-4-galactosidase (e.g., from Bacillus circulans) confirms β1-3 connectivity .
Q. What enzymatic methods are used to synthesize this compound?
Methodological Answer:
- Glycosyltransferases (GTs): Bacterial β1-3-galactosyltransferases (e.g., from Helicobacter pylori) catalyze regiospecific transfer of galactose to glucose acceptors. Reaction optimization requires UDP-galactose as a donor and Mn²⁺/Mg²⁺ cofactors .
- Immobilized Enzyme Systems: Encapsulate GTs in alginate beads or silica matrices to enhance reusability and yield (e.g., 70–85% conversion efficiency reported in multi-gram syntheses) .
Q. Table 1: Enzymatic Sources for β1-3-Galactosyltransferase Activity
| Source Organism | Donor Specificity | Optimal pH | Cofactor Requirement | Reference |
|---|---|---|---|---|
| Helicobacter pylori | UDP-galactose | 7.5 | Mn²⁺ | |
| Bifidobacterium spp. | UDP-galactose | 6.8 | Mg²⁺ |
Q. How is this compound detected and quantified in complex biological matrices?
Methodological Answer:
- HPLC with Fluorescent Labeling: Derivatize with 2-aminobenzamide (2-AB) and separate via hydrophilic interaction chromatography (HILIC). Quantify using calibration curves with internal standards (e.g., lactose) .
- Lectin-Based Assays: Use β1-3-specific lectins (e.g., Agaricus bisporus agglutinin) in ELISA formats for selective detection in tissue extracts .
Q. What enzymes interact with this compound in metabolic pathways?
Methodological Answer:
- β-Galactosidases: Kluyveromyces lactis β-galactosidase hydrolyzes β1-3 linkages under acidic conditions (pH 4.5), while β1-4-specific enzymes (e.g., E. coli LacZ) show no activity .
- Galactosyltransferases: Human β1-3-galactosyltransferase 5 (B3GALT5) elongates glycans in glycosphingolipid biosynthesis, requiring UDP-galactose and Mn²⁺ .
Q. What is the role of this compound in glycoconjugate biosynthesis?
Methodological Answer:
- Core Structure in Glycolipids: Serves as a backbone for ganglioside GM1 biosynthesis in neuronal membranes. Knockout studies of B3GALT5 in mice show impaired neural development .
- Mucin-Type O-Glycans: Found in intestinal mucins as terminal epitopes influencing microbial adhesion (e.g., Helicobacter pylori binding) .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic specificity of β1-3-galactosyltransferases?
Methodological Answer:
- Structural Studies: X-ray crystallography of α1-3-galactosyltransferase (PDB: 1GX0) reveals a GT-A fold with a DXD motif coordinating Mn²⁺. Mutagenesis of Asp225 and Asp227 abolishes activity, confirming their role in metal ion binding .
- Substrate Docking Simulations: Molecular dynamics simulations show glucose acceptors bind via hydrogen bonds to His271 and Tyr273, while UDP-galactose donates via a retaining mechanism .
Q. How can contradictory data on enzyme efficiency in this compound synthesis be resolved?
Methodological Answer:
- Kinetic Parameter Analysis: Compare kcat and Km values across studies. For example, Bifidobacterium GTs exhibit lower Km (0.8 mM for UDP-galactose) but higher pH sensitivity than H. pylori enzymes .
- Activity Under Crowded Conditions: Test in 20% PEG-8000 to mimic intracellular viscosity; activity drops by 40% in H. pylori GTs but remains stable in Bifidobacterium enzymes .
Q. Table 2: Conflicting Enzyme Performance Metrics
| Parameter | H. pylori GT | Bifidobacterium GT | Contradiction Source |
|---|---|---|---|
| Km (UDP-Gal) | 1.2 mM | 0.8 mM | Donor affinity |
| pH Stability | 6.0–7.5 | 6.5–8.0 | Optimal range |
Q. What strategies address contradictory linkage analysis results between enzymatic and chemical methods?
Methodological Answer:
- Orthogonal Validation: Combine methylation analysis (e.g., Hakomori method) with enzymatic digestion. For β1-3 linkages, partial acid hydrolysis (0.1 M TFA, 80°C, 1 hr) yields glucose and galactose, while β1-4 linkages resist hydrolysis .
- Error Source Identification: Contamination by α-galactosidases in commercial β-galactosidase preps may yield false negatives. Validate purity via SDS-PAGE and zymography .
Q. How are functional assays designed to study this compound in cell signaling?
Methodological Answer:
- CRISPR-Cas9 Knockouts: Delete B3GALT5 in HEK293 cells and assess glycan profiles via lectin microarrays. Loss of Agaricus bisporus lectin binding confirms β1-3-galactose reduction .
- Surface Plasmon Resonance (SPR): Immobilize this compound on CM5 chips and measure binding kinetics to galectin-1 (Kd ~ 10 µM reported) .
Q. What advanced methodologies optimize large-scale synthesis of this compound?
Methodological Answer:
- Directed Evolution: Screen GT mutants via fluorescence-activated cell sorting (FACS) using UDP-galactose analogues (e.g., 2-nitrophenyl-β-D-galactopyranoside) to isolate high-activity variants .
- Chemoenzymatic Cascades: Couple sucrose synthase (generates UDP-glucose) with galactose epimerase to recycle UDP-galactose, achieving >90% yield in 24-hour reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
